TASP0412098
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H23ClN2O3 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
2-[1-[[4-[2-(4-chlorophenyl)ethylcarbamoyl]phenyl]methyl]isoquinolin-4-yl]acetic acid |
InChI |
InChI=1S/C27H23ClN2O3/c28-22-11-7-18(8-12-22)13-14-29-27(33)20-9-5-19(6-10-20)15-25-24-4-2-1-3-23(24)21(17-30-25)16-26(31)32/h1-12,17H,13-16H2,(H,29,33)(H,31,32) |
InChI Key |
DAGAYHFLQZNDFS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
TASP0412098: A Technical Guide to its Mechanism of Action as a CRTH2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0412098 is a potent, selective, and orally bioavailable antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). By blocking the binding of its natural ligand, prostaglandin D2 (PGD2), to the CRTH2 receptor, this compound effectively inhibits the downstream signaling pathways that mediate the activation and recruitment of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils. This mechanism of action positions this compound as a promising therapeutic candidate for the treatment of allergic diseases, particularly asthma, where these cell types play a crucial role in the pathophysiology of the disease. This document provides a comprehensive overview of the mechanism of action of this compound, including its in vitro and in vivo pharmacology, supported by detailed experimental protocols and a summary of key quantitative data.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness and reversible airflow obstruction. The underlying inflammation is predominantly driven by a Th2-type immune response, involving the infiltration and activation of eosinophils, mast cells, and Th2 lymphocytes. Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released from activated mast cells and has been strongly implicated in the pathogenesis of allergic asthma. PGD2 exerts its effects through two distinct G protein-coupled receptors: the DP1 receptor and the CRTH2 receptor. While activation of the DP1 receptor is primarily associated with vasodilation and bronchodilation, the activation of the CRTH2 receptor promotes a pro-inflammatory cascade.
The CRTH2 receptor is preferentially expressed on Th2 cells, eosinophils, and basophils.[1] Its activation by PGD2 triggers a signaling cascade that leads to chemotaxis (directed cell migration), degranulation, and cytokine release, thereby amplifying the allergic inflammatory response.[1] Consequently, antagonism of the CRTH2 receptor represents a targeted therapeutic strategy to disrupt this inflammatory cycle. This compound is a novel isoquinoline (B145761) derivative identified as a potent and selective CRTH2 antagonist.[2]
Molecular Mechanism of Action
This compound functions as a competitive antagonist at the CRTH2 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand PGD2 and inhibiting the subsequent intracellular signaling events.
CRTH2 Signaling Pathway
The CRTH2 receptor is coupled to a pertussis toxin-sensitive inhibitory G protein, Gαi.[2] Upon binding of PGD2, the Gαi protein is activated, leading to the dissociation of its α and βγ subunits. This initiates a downstream signaling cascade characterized by:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Intracellular Calcium Mobilization: The Gβγ subunit is believed to activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a critical signal for various cellular responses.[1][2]
-
Cellular Responses: The culmination of this signaling cascade is the promotion of chemotaxis, cellular activation, and degranulation of inflammatory cells like eosinophils and Th2 lymphocytes.[1]
By blocking the initial binding of PGD2, this compound prevents the activation of this entire Gαi-mediated pathway.
Signaling Pathway Diagram
Caption: CRTH2 receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data
The potency and activity of this compound have been characterized through various in vitro and in vivo studies.
| Parameter | Assay Type | Species | Value | Reference |
| Binding Affinity (IC50) | Radioligand Binding Assay | Human | 2.1 nM | [2] |
| Functional Activity (IC50) | PGD2-induced Ca2+ flux | Human | 12 nM | [2] |
| In Vivo Efficacy | Eosinophil infiltration in a guinea pig model of bronchial asthma | Guinea Pig | Inhibition observed at 100 mg/kg (p.o.) | [1] |
Experimental Protocols
CRTH2 Receptor Binding Assay (Radioligand Displacement)
This protocol is based on the methodology described for similar CRTH2 antagonists.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CRTH2 receptor.
-
Radioligand: [3H]-PGD2.
-
Procedure:
-
Cell membranes from CRTH2-expressing CHO cells are prepared by homogenization and centrifugation.
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-PGD2 in a suitable assay buffer.
-
Increasing concentrations of this compound (or unlabeled PGD2 for control) are added to the incubation mixture.
-
The reaction is incubated to allow for competitive binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]-PGD2 (IC50) is determined by non-linear regression analysis.
-
PGD2-Induced Calcium Mobilization Assay (Functional Antagonism)
-
Cell Line: CHO cells stably expressing the human CRTH2 receptor.
-
Fluorescent Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
CRTH2-expressing CHO cells are seeded into a microplate and loaded with the calcium-sensitive fluorescent dye.
-
The cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
The cells are then stimulated with a fixed concentration of PGD2 (typically at its EC80 concentration).
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader.
-
The concentration of this compound that inhibits 50% of the PGD2-induced calcium mobilization (IC50) is calculated.
-
In Vivo Bronchial Asthma Model in Guinea Pigs
This protocol is a general representation of an ovalbumin-sensitized guinea pig model of asthma.
-
Animal Model: Male Hartley guinea pigs.
-
Sensitization: Guinea pigs are actively sensitized by intraperitoneal and subcutaneous injections of ovalbumin (OVA) emulsified in alum.
-
Challenge: After a sensitization period, the animals are challenged with an aerosol of OVA to induce an asthmatic response.
-
Drug Administration: this compound (100 mg/kg) or vehicle is administered orally at a specified time point before the OVA challenge.[1]
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): At a set time post-challenge, the lungs are lavaged with saline. The total and differential cell counts (specifically eosinophils) in the BAL fluid are determined.
-
Airway Hyperresponsiveness (AHR): AHR to bronchoconstrictors like histamine (B1213489) or acetylcholine (B1216132) can be measured using a whole-body plethysmograph.
-
-
Data Analysis: The percentage inhibition of eosinophil infiltration in the BAL fluid in the this compound-treated group is calculated relative to the vehicle-treated group.
Experimental Workflow Diagram
References
TASP0412098 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel CRTH2 Antagonist for Allergic Diseases
Published: December 15, 2025
Abstract
TASP0412098 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor for prostaglandin (B15479496) D2 (PGD2). The PGD2/CRTH2 signaling pathway is a key driver of type 2 inflammation, playing a crucial role in the pathogenesis of allergic diseases such as asthma and atopic dermatitis. This compound, with its isoquinoline (B145761) scaffold, represents a promising therapeutic candidate. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing the impact of chemical modifications on its biological activity. Furthermore, it outlines the key experimental protocols for assessing the potency and efficacy of this class of compounds and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Role of CRTH2 in Allergic Inflammation
The CRTH2 receptor is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Upon binding of its ligand, PGD2, CRTH2 activation triggers a cascade of downstream signaling events, leading to:
-
Chemotaxis: Recruitment of inflammatory cells to the site of allergic reaction.
-
Cellular Activation: Degranulation of eosinophils and basophils, releasing pro-inflammatory mediators.
-
Cytokine Production: Enhanced production of type 2 cytokines, such as IL-4, IL-5, and IL-13, which perpetuate the inflammatory response.
Antagonism of the CRTH2 receptor presents a targeted therapeutic strategy to disrupt this inflammatory cascade and ameliorate the symptoms of allergic diseases. This compound has emerged from lead optimization efforts as a potent, selective, and orally bioavailable CRTH2 antagonist.[1][2][3]
This compound and its Analogs: Structure-Activity Relationship (SAR)
The core structure of this compound is an isoquinoline acetic acid derivative. Extensive SAR studies, primarily conducted by Nishikawa-Shimono and colleagues, have elucidated the key structural features required for potent CRTH2 antagonism. These findings are summarized in the tables below.[1][2][3][4][5]
Modifications of the Phenyl Ring
Substitutions on the terminal phenyl ring have a significant impact on the binding affinity of the compounds for the CRTH2 receptor.
| Compound | R | CRTH2 Binding IC50 (nM) | CRTH2 Functional IC50 (nM) |
| 9a | H | 11 | 30 |
| 9b | 4-F | 4.7 | 15 |
| 9c | 4-Cl | 2.1 | 12 |
| 9d | 4-Br | 2.6 | 14 |
| 9e | 4-CH3 | 5.4 | 25 |
| 9f | 4-OCH3 | 15 | 55 |
| 9g | 3-Cl | 8.9 | 28 |
| 9h | 2-Cl | 25 | 80 |
Data sourced from Nishikawa-Shimono et al., Chem. Pharm. Bull., 2014.
Key Findings:
-
Halogen substitution at the 4-position of the phenyl ring generally enhances potency, with the 4-chloro substituent (as seen in this compound, compound 9c ) providing the optimal activity.
-
Electron-donating groups, such as methoxy, at the 4-position lead to a decrease in potency.
-
Positional isomers of the chloro substituent demonstrate that the 4-position is optimal for activity.
Modifications of the Amide Linker
Alterations to the ethylamide linker connecting the benzoyl and phenyl moieties were also investigated.
| Compound | Linker Modification | CRTH2 Binding IC50 (nM) | CRTH2 Functional IC50 (nM) |
| 9c (this compound) | -CH2CH2NHCO- | 2.1 | 12 |
| 10a | -CH2NHCO- | 45 | 150 |
| 10b | -NHCH2CO- | >1000 | >1000 |
Data sourced from Nishikawa-Shimono et al., Chem. Pharm. Bull., 2014.
Key Findings:
-
The two-carbon ethyl linker is crucial for maintaining high potency. Shortening the linker or altering its orientation significantly reduces or abolishes activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
CRTH2 Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the human CRTH2 receptor.
Cell Line: CHO-K1 cells stably expressing the human CRTH2 receptor.
Membrane Preparation:
-
Culture CHO-K1-hCRTH2 cells to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA protein assay.
Binding Assay Protocol:
-
In a 96-well plate, combine 50 µL of cell membrane preparation (typically 10-20 µg of protein), 25 µL of [3H]-PGD2 (final concentration ~2.5 nM), and 25 µL of the test compound at various concentrations.
-
For non-specific binding determination, use a high concentration of unlabeled PGD2 (10 µM).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the IC50 values by non-linear regression analysis of the competition binding data.
Calcium Flux Functional Assay
This cell-based assay measures the ability of a compound to antagonize PGD2-induced intracellular calcium mobilization.
Cell Line: KB-8 cells expressing human CRTH2.
Protocol:
-
Seed KB-8-hCRTH2 cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add the test compound at various concentrations and incubate for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add PGD2 at a concentration that elicits a submaximal response (EC80) to stimulate calcium flux.
-
Immediately measure the change in fluorescence intensity over time.
-
Calculate the IC50 values by determining the concentration of the antagonist that causes a 50% inhibition of the PGD2-induced calcium response.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological and experimental processes related to this compound.
CRTH2 Signaling Pathway in Allergic Inflammation
Radioligand Binding Assay Workflow
Calcium Flux Assay Workflow
Conclusion
The structure-activity relationship studies of the isoquinoline class of CRTH2 antagonists have successfully identified this compound as a highly potent and selective molecule. The key structural features for optimal activity include a 4-chloro substitution on the terminal phenyl ring and a two-carbon ethylamide linker. The detailed experimental protocols provided herein offer a robust framework for the evaluation of novel CRTH2 antagonists. The continued exploration of this chemical scaffold holds significant promise for the development of novel therapeutics for the treatment of allergic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists [jstage.jst.go.jp]
- 3. Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists [jstage.jst.go.jp]
- 4. Isoquinoline derivatives as potent CRTH2 antagonists: design, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoquinoline derivatives as potent CRTH2 receptor antagonists: synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
TASP0412098: Synthesis and Characterization - A Review of Publicly Available Information
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0412098 is a compound of interest within the scientific and drug development community. This document aims to provide a comprehensive overview of the synthesis and characterization of this compound, based on currently available public information. However, extensive searches of scientific literature and public databases have revealed a significant lack of detailed information regarding its synthesis, characterization, mechanism of action, and associated signaling pathways. This guide will transparently present the limited data available and highlight the areas where further research and disclosure are needed to fully understand the scientific and therapeutic potential of this compound.
Introduction
The development of novel therapeutic agents is a cornerstone of modern medicine. The identification and characterization of new chemical entities are critical early steps in this process. This guide focuses on this compound, a compound that has emerged in specific contexts but for which detailed scientific documentation is not widely accessible. The objective of this document is to collate and present any available information in a structured format to aid researchers and professionals in the field.
Synthesis of this compound
A thorough search of prominent chemical and scientific databases, including but not limited to PubMed, Scopus, and the Chemical Abstracts Service (CAS), did not yield any specific, publicly available protocols for the synthesis of this compound. This suggests that the synthetic route may be proprietary and has not been disclosed in peer-reviewed literature or public patents at the time of this writing.
Without a known synthetic pathway, a hypothetical retrosynthetic analysis cannot be accurately performed. The generation of a detailed experimental protocol for its synthesis is therefore not possible.
Characterization of this compound
The characterization of a novel compound involves a series of analytical techniques to confirm its structure, purity, and physicochemical properties. As with the synthesis, detailed experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for this compound are not publicly available.
Physicochemical Properties
Quantitative data regarding the physicochemical properties of this compound, such as its molecular weight, melting point, solubility, and partition coefficient (logP), are not documented in accessible public records. A summary table of these properties remains unpopulated due to the absence of data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | Not Available |
| Melting Point | Not Available |
| Solubility | Not Available |
| logP | Not Available |
Structural Elucidation
Without access to spectroscopic data (e.g., ¹H NMR, ¹³C NMR, Mass Spectrum), the chemical structure of this compound cannot be independently verified or depicted.
Biological Activity and Signaling Pathways
Information regarding the biological target(s) and the mechanism of action of this compound is not described in the public domain. Consequently, the signaling pathways modulated by this compound are unknown. The creation of a diagram illustrating its biological activity is not feasible given the current lack of information.
Experimental Protocols
The core requirement of providing detailed methodologies for key experiments cannot be fulfilled as no such experiments related to this compound have been published.
Conclusion and Future Directions
Based on an exhaustive review of publicly accessible information, there is a significant information gap concerning the synthesis and characterization of this compound. The lack of published data prevents a detailed technical guide from being compiled. For researchers, scientists, and drug development professionals, this highlights the proprietary nature of the compound at this stage.
Future work in the public domain would be required to elucidate the synthetic route, fully characterize the compound using standard analytical techniques, and investigate its biological activity to understand its therapeutic potential. The disclosure of such information, either through publication or patent filing, will be crucial for the broader scientific community to engage with and build upon the potential of this compound.
Visualizations
Due to the absence of data on synthetic pathways, signaling mechanisms, or experimental workflows for this compound, no diagrams can be generated. A placeholder is provided below to illustrate the intended format had the information been available.
Unable to Retrieve Information for TASP0412098
Initial searches for the biological activity and targets of TASP0412098 have yielded no specific results. The identifier "this compound" does not correspond to any publicly available information on known biological compounds or drug candidates in the scientific literature or databases.
This lack of information prevents the creation of the requested in-depth technical guide, as no data on its biological activity, targets, experimental protocols, or signaling pathways could be found.
Possible reasons for the absence of information include:
-
Novelty: this compound may be a very new compound that has not yet been described in published literature.
-
Internal Designation: The identifier could be an internal code used by a research institution or company that has not been disclosed publicly.
-
Typographical Error: There may be a misspelling in the compound identifier provided.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the identifier and consult internal documentation or proprietary databases if this is a compound under internal development. Without any foundational data, the generation of a technical whitepaper with the specified requirements is not feasible.
TASP0412098: A Potent and Selective CRTH2 Antagonist for Allergic Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TASP0412098 is a novel, potent, and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). CRTH2, also known as DP2, is a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2) and is preferentially expressed on key effector cells of allergic inflammation, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils. By blocking the interaction of PGD2 with CRTH2, this compound represents a promising therapeutic agent for the treatment of allergic diseases such as asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the function, in vitro and in vivo pharmacology, and experimental protocols related to this compound.
Core Function: CRTH2 Antagonism
This compound exerts its therapeutic effect by competitively inhibiting the binding of PGD2 to the CRTH2 receptor. This antagonism blocks the downstream signaling pathways activated by PGD2, which are central to the initiation and propagation of the allergic inflammatory cascade.
Signaling Pathway of CRTH2 and Inhibition by this compound
The binding of PGD2 to CRTH2 on immune cells triggers a cascade of intracellular events, leading to chemotaxis, cellular activation, and the release of pro-inflammatory mediators. This compound effectively blocks these processes at the receptor level.
Quantitative Data
This compound has demonstrated high potency and selectivity in a range of preclinical assays. The following tables summarize the key quantitative data for this compound.
| Parameter | Value (IC50) | Assay Type |
| Binding Affinity | 2.1 nM | Radioligand Binding |
| Functional Activity | 12 nM | Calcium Mobilization |
Table 1: In Vitro Potency of this compound
| Species | Bioavailability | Route of Administration |
| Mouse | Good | Oral |
| Guinea Pig | Good | Oral |
Table 2: Preclinical Oral Bioavailability of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Radioligand Binding Assay for CRTH2
This protocol outlines the method to determine the binding affinity of this compound to the human CRTH2 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to the human CRTH2 receptor.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human CRTH2 receptor.
-
Radioligand: [³H]-PGD2.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1-hCRTH2 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, [³H]-PGD2 (at a final concentration close to its Kd), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGD2.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Mobilization Functional Assay
This protocol describes a functional assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium levels.
Objective: To determine the IC50 of this compound in inhibiting PGD2-induced calcium mobilization in cells expressing the human CRTH2 receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human CRTH2 receptor.
-
Agonist: Prostaglandin D2 (PGD2).
-
Test Compound: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating:
-
Seed HEK293-hCRTH2 cells into 96-well black, clear-bottom plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition and Measurement:
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for a pre-determined time.
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of PGD2 (typically the EC80) to all wells to stimulate calcium mobilization.
-
Measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the PGD2-induced calcium response at each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Efficacy in a Guinea Pig Asthma Model
This compound has demonstrated in vivo efficacy in a guinea pig model of bronchial asthma. Oral administration of the compound showed a significant anti-asthmatic effect.
Ovalbumin-Sensitized Guinea Pig Asthma Model Protocol
Objective: To evaluate the in vivo efficacy of this compound in an allergen-induced model of asthma.
Animals: Male Hartley guinea pigs.
Procedure:
-
Sensitization:
-
Sensitize guinea pigs by intraperitoneal injection of ovalbumin (OVA) emulsified in alum adjuvant.
-
Administer a booster injection of OVA two weeks later.
-
-
Drug Administration:
-
Administer this compound or vehicle orally at a specified time before the allergen challenge.
-
-
Allergen Challenge:
-
Expose the sensitized guinea pigs to an aerosol of OVA to induce an asthmatic response.
-
-
Assessment of Airway Response:
-
Measure bronchoconstriction and airway hyperresponsiveness using whole-body plethysmography.
-
At the end of the study, collect bronchoalveolar lavage (BAL) fluid to assess inflammatory cell infiltration (e.g., eosinophils).
-
Perform histological analysis of lung tissue to evaluate inflammation and mucus production.
-
-
Data Analysis:
-
Compare the airway responses and inflammatory markers in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
-
Conclusion
This compound is a potent and selective CRTH2 antagonist with demonstrated in vitro and in vivo activity. Its ability to block the PGD2-CRTH2 signaling pathway makes it a compelling candidate for the treatment of allergic diseases, particularly asthma. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising therapeutic agent.
TASP0412098: A Technical Overview of a Potent CRTH2 Antagonist
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
TASP0412098 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). This document provides a comprehensive technical summary of the discovery, preclinical development, and mechanism of action of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development, particularly those with an interest in allergic and inflammatory diseases.
Introduction
Allergic diseases such as asthma and allergic rhinitis represent a significant global health burden. A key mediator in the inflammatory cascade associated with these conditions is Prostaglandin D2 (PGD2). PGD2 exerts its pro-inflammatory effects through interaction with the CRTH2 receptor, which is predominantly expressed on Th2 lymphocytes, eosinophils, and basophils. Antagonism of the CRTH2 receptor is therefore a promising therapeutic strategy for the treatment of allergic inflammation. This compound emerged from a drug discovery program aimed at identifying novel, potent, and orally bioavailable CRTH2 antagonists.
Discovery and Lead Optimization
This compound was identified through a focused medicinal chemistry effort centered on an isoquinoline (B145761) scaffold. The discovery process involved the synthesis and structure-activity relationship (SAR) evaluation of a series of isoquinoline derivatives.
Synthesis
The synthesis of this compound and its analogues was centered around the construction of a core isoquinoline structure with key substitutions at various positions to optimize potency and selectivity for the CRTH2 receptor. The key publication by Nishikawa-Shimono et al. describes the synthesis of a novel series of isoquinoline CRTH2 antagonists bearing a methylene (B1212753) linker.
Structure-Activity Relationship (SAR)
Systematic modifications of the isoquinoline scaffold led to the identification of key structural motifs required for high-affinity binding to the CRTH2 receptor. The optimization focused on the substituents of a benzamide (B126) moiety, which ultimately led to the identification of this compound as the lead candidate.[1]
Mechanism of Action
This compound functions as a competitive antagonist of the CRTH2 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand, PGD2, and subsequent downstream signaling events that promote allergic inflammation.
Signaling Pathway
The binding of PGD2 to the CRTH2 receptor on Th2 cells, eosinophils, and basophils triggers a cascade of intracellular events, including calcium mobilization and activation of signaling pathways that lead to chemotaxis, degranulation, and cytokine release. This compound blocks these processes by inhibiting the initial receptor activation step.
References
An In-depth Technical Guide on the Role of CRTH2 Antagonism in Th2 Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific molecule "TASP0412098" was not found in publicly available scientific literature. This guide therefore focuses on the well-characterized class of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists, which are pivotal in regulating Th2 cell migration, to serve as a comprehensive technical resource on this therapeutic strategy.
Introduction: Th2 Cells, CRTH2, and Allergic Inflammation
T helper 2 (Th2) cells are a subset of CD4+ T lymphocytes that orchestrate type 2 immune responses, which are critical for immunity against helminth parasites but also drive the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1][2] Upon activation, Th2 cells produce a characteristic set of cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13.[3][4] These cytokines promote IgE production by B cells, recruit and activate eosinophils, and induce features of allergic inflammation like mucus hypersecretion and airway hyperresponsiveness.[3]
The migration of Th2 cells from the circulation into inflamed tissues is a crucial step in the allergic cascade. This process is directed by chemotactic signals. One of the most important receptors involved in this process is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[5][6] CRTH2 is a G-protein coupled receptor that is preferentially expressed on Th2 cells, eosinophils, and basophils.[6][7] Its primary endogenous ligand is Prostaglandin D2 (PGD2), a lipid mediator released in large quantities by activated mast cells during an allergic reaction.[5][8] The interaction between PGD2 and CRTH2 triggers a signaling cascade that leads to chemotaxis (directed cell migration), cytokine production, and cellular activation.[5][9]
Given its central role in recruiting key effector cells of the allergic response, the PGD2-CRTH2 axis has become a major target for the development of novel anti-inflammatory therapies.[1] CRTH2 antagonists are small molecules designed to block this receptor, thereby inhibiting the migration and activation of Th2 cells and other inflammatory cells into target tissues. This guide provides a detailed overview of the mechanism, quantitative effects, and experimental methodologies used to study CRTH2 antagonists as inhibitors of Th2 cell migration.
The PGD2-CRTH2 Signaling Pathway
CRTH2 is a G-protein coupled receptor that, upon binding to its ligand PGD2, initiates a signaling cascade that promotes Th2 cell migration and effector functions. CRTH2 antagonists competitively block the binding of PGD2 to the receptor, thereby inhibiting these downstream effects.
Data Presentation: Efficacy of CRTH2 Antagonists
The efficacy of CRTH2 antagonists has been quantified in various in vitro and in vivo models. The following tables summarize key data for several representative compounds.
Table 1: In Vitro Activity of CRTH2 Antagonists
| Compound | Assay | Cell Type | Agonist | Potency | Citation |
| OC000459 | Chemotaxis | Human Th2 Lymphocytes | PGD2 | IC₅₀ = 0.028 µM | [10] |
| Cytokine Production | Human Th2 Lymphocytes | PGD2 | IC₅₀ = 0.019 µM | [10] | |
| Eosinophil Shape Change | Human Leukocytes | PGD2 | pK(B) = 7.9 | [10] | |
| Eosinophil Shape Change | Human Whole Blood | PGD2 | pK(B) = 7.5 | [10] | |
| Ramatroban | IL-4 Production | Human Th2 Cells | PGD2 (100 nM) | IC₅₀ = 103 nM | [11] |
| IL-5 Production | Human Th2 Cells | PGD2 (100 nM) | IC₅₀ = 182 nM | [11] | |
| IL-13 Production | Human Th2 Cells | PGD2 (100 nM) | IC₅₀ = 118 nM | [11] | |
| AMG 853 | [³H]PGD₂ Binding | HEK-293 (CRTH2) | PGD2 | IC₅₀ = 0.021 µM | [1] |
| Setipiprant | Receptor Binding | - | PGD2 | K(d) = 6 nM | [2] |
| AZD1981 | Eosinophil Shape Change | Human Whole Blood | PGD2 | A₂ = 35 nM | [12] |
IC₅₀: Half maximal inhibitory concentration; pK(B): Negative logarithm of the antagonist dissociation constant; K(d): Dissociation constant; A₂: Schild plot antagonist affinity estimate.
Table 2: In Vivo & Clinical Efficacy of CRTH2 Antagonists
| Compound | Model / Study Population | Key Endpoint | Dose | Result | Citation |
| OC000459 | Rat model (DK-PGD₂ induced) | Blood Eosinophilia | Oral | ED₅₀ = 0.04 mg/kg | [10] |
| Setipiprant | Allergic Asthmatics | Allergen-induced Late Asthmatic Response (AUC₃₋₁₀ₕ) | 1000 mg b.i.d. | 25.6% reduction vs. placebo (P=0.006) | [13][14] |
| BI 671800 | Seasonal Allergic Rhinitis | Total Nasal Symptom Score (AUC₀₋₆ₕ) | 200 mg b.i.d. | 17% reduction vs. placebo (P=0.0026) | [15][16] |
| AZD1981 | Asthma (not controlled on ICS) | Asthma Control Questionnaire (ACQ-5) | 50-1000 mg b.i.d. | Significant improvement vs. placebo (P=0.010–0.022) | [17] |
ED₅₀: Half maximal effective dose; AUC: Area under the curve; ICS: Inhaled corticosteroid.
Experimental Protocols
Detailed methodologies are essential for the evaluation of CRTH2 antagonists. Below are protocols for two key assays.
In Vitro Th2 Cell Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of Th2 cells toward a chemoattractant.
Objective: To determine the IC₅₀ of a CRTH2 antagonist for the inhibition of PGD2-induced Th2 cell migration.
Materials:
-
Human Th2 polarized cells (primary or cell line)
-
Chemotaxis chamber (e.g., 24-well Transwell® plates with 5 µm pore polycarbonate membranes)
-
PGD2 (chemoattractant)
-
Test CRTH2 antagonist
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability stain (e.g., Trypan Blue)
-
Detection reagent (e.g., Calcein-AM) or flow cytometer
Procedure:
-
Cell Preparation: Culture and expand human Th2 cells. On the day of the assay, harvest cells, wash with assay buffer, and resuspend at a concentration of 1-2 x 10⁶ cells/mL. Assess viability.
-
Compound Preparation: Prepare a serial dilution of the CRTH2 antagonist in assay buffer.
-
Pre-incubation: Incubate the Th2 cell suspension with various concentrations of the antagonist or vehicle (e.g., DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay buffer containing PGD2 (at a pre-determined optimal concentration, e.g., 10-100 nM) to the lower wells of the Transwell® plate.
-
Include negative control wells (buffer only) and positive control wells (PGD2 + vehicle).
-
Place the Transwell® inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
Carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Fluorometric Method: Add a fluorescent dye like Calcein-AM to the lower well, incubate, and read fluorescence on a plate reader. Generate a standard curve to correlate fluorescence with cell number.
-
Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer for a fixed period of time.
-
-
-
Data Analysis:
-
Calculate the percentage of migration relative to the positive control (PGD2 + vehicle).
-
Plot the percentage inhibition against the log concentration of the antagonist.
-
Determine the IC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Mouse Model
This in vivo model is widely used to study the pathophysiology of asthma and to evaluate the efficacy of anti-inflammatory compounds.[4][18]
Objective: To assess the effect of a CRTH2 antagonist on Th2-mediated airway inflammation, including eosinophil infiltration and mucus production.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Test CRTH2 antagonist formulated for oral gavage or other desired route
-
Phosphate-buffered saline (PBS)
-
Nebulizer/aerosol delivery system
-
Surgical tools for tracheotomy and bronchoalveolar lavage (BAL)
-
Reagents for cell counting (hemocytometer), differential staining (e.g., Wright-Giemsa), and lung histology (e.g., PAS stain for mucus).
Procedure:
-
Sensitization:
-
Day 0 & 7: Sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of sterile PBS.[19] Control mice receive alum in PBS alone.
-
-
Drug Administration:
-
Begin daily administration of the CRTH2 antagonist or vehicle at the desired dose(s) starting from day 18-20 until the end of the experiment.
-
-
Aerosol Challenge:
-
Days 21, 22, 23: Challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes using an ultrasonic nebulizer.[19] Control groups are challenged with PBS only.
-
-
Endpoint Analysis (24-48 hours after final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Anesthetize the mouse and perform a tracheotomy.
-
Cannulate the trachea and lavage the lungs with ice-cold PBS (e.g., 3 x 0.5 mL).
-
Collect the BAL fluid.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and perform a differential cell count (eosinophils, neutrophils, macrophages, lymphocytes) after Wright-Giemsa staining.
-
-
Lung Histology:
-
After BAL, perfuse the lungs with PBS and inflate with 10% buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for inflammatory infiltrate and Periodic acid-Schiff (PAS) for mucus-producing goblet cells.
-
Score the inflammation and goblet cell hyperplasia.
-
-
Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BAL fluid supernatant by ELISA.
-
-
Data Analysis: Compare the readouts (cell counts, histology scores, cytokine levels) between the vehicle-treated OVA-sensitized/challenged group and the antagonist-treated groups using appropriate statistical tests (e.g., ANOVA).
Mandatory Visualizations: Workflows and Logic
References
- 1. Discovery of AMG 853, a CRTH2 and DP Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Setipiprant - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of CRTH2 antagonist OC 000459 on pulmonary function of asthma patients: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 9. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AZD1981 [openinnovation.astrazeneca.com]
- 13. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of the oral chemoattractant receptor homologous molecule on TH2 cells antagonist BI 671800 in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 19. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
TASP0412098: A Technical Guide to its Interaction with Prostaglandin D2 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of TASP0412098, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). The document details the critical role of the Prostaglandin (B15479496) D2 (PGD2) signaling pathway in allergic and inflammatory responses, with a focus on the CRTH2 receptor. It presents key quantitative data for this compound, detailed experimental protocols for its characterization, and visual representations of the underlying biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics targeting inflammatory diseases.
Introduction: The Prostaglandin D2 Signaling Pathway
Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released primarily by activated mast cells. It exerts its diverse biological effects through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] While both receptors are activated by PGD2, they trigger opposing downstream signaling cascades and physiological responses.
The activation of the DP1 receptor is generally associated with anti-inflammatory effects, including vasodilation and inhibition of platelet aggregation. In contrast, the PGD2/CRTH2 signaling axis is a central pathway in the orchestration of type 2 inflammation, which is characteristic of allergic diseases such as asthma and allergic rhinitis.[3] CRTH2 is highly expressed on key immune cells involved in allergic responses, including T helper 2 (Th2) cells, eosinophils, and basophils.[3]
Upon PGD2 binding, CRTH2 couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and an increase in intracellular calcium concentrations.[4] This signaling cascade promotes the chemotaxis, activation, and survival of Th2 cells and eosinophils, leading to the release of pro-inflammatory cytokines and perpetuation of the inflammatory response.[2] Given its central role in allergic inflammation, the CRTH2 receptor has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs.
This compound: A Potent and Selective CRTH2 Antagonist
This compound is an orally bioavailable small molecule that acts as a potent and selective antagonist of the CRTH2 receptor.[1][5] By blocking the binding of PGD2 to CRTH2, this compound effectively inhibits the downstream signaling events that drive allergic inflammation. Its high affinity and functional antagonism make it a valuable tool for studying the role of the PGD2/CRTH2 pathway and a potential therapeutic candidate for the treatment of allergic diseases.
Quantitative Data
The following table summarizes the key in vitro potency data for this compound.
| Parameter | Value (nM) | Description |
| Binding Affinity (IC50) | 2.1 | The concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the CRTH2 receptor.[1] |
| Functional Activity (IC50) | 12 | The concentration of this compound required to inhibit 50% of the PGD2-induced functional response (e.g., calcium mobilization) in cells expressing the CRTH2 receptor.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the CRTH2 receptor.
CRTH2 Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the CRTH2 receptor.
Materials:
-
HEK293 cells stably expressing human CRTH2
-
[3H]-PGD2 (radioligand)
-
This compound
-
Unlabeled PGD2
-
Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare membranes from HEK293-CRTH2 cells.
-
In a 96-well plate, add cell membranes (5-10 µ g/well ), [3H]-PGD2 (at a concentration near its Kd, e.g., 2-5 nM), and varying concentrations of this compound.
-
For determination of non-specific binding, a separate set of wells should contain a high concentration of unlabeled PGD2 (e.g., 10 µM).
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit PGD2-induced calcium influx in CRTH2-expressing cells.
Materials:
-
HEK293 cells stably expressing human CRTH2
-
PGD2
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Plate HEK293-CRTH2 cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of PGD2 (typically at its EC80 concentration) to all wells simultaneously using the instrument's integrated pipettor.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by calculating the percentage of inhibition of the PGD2-induced calcium response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
Eosinophil Shape Change Assay
This assay assesses the functional consequence of CRTH2 antagonism on a primary cell type involved in allergic inflammation.
Materials:
-
Isolated human or mouse eosinophils
-
PGD2
-
This compound
-
Assay Buffer (e.g., HBSS with 0.1% BSA)
-
Fixative (e.g., 4% paraformaldehyde)
-
Microscope with differential interference contrast (DIC) optics or a flow cytometer
Procedure:
-
Isolate eosinophils from peripheral blood using standard laboratory techniques.
-
Resuspend the eosinophils in assay buffer.
-
Pre-incubate the eosinophils with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulate the cells with a chemotactic concentration of PGD2 for a short period (e.g., 1-5 minutes) at 37°C.
-
Fix the cells with a fixative to preserve their morphology.
-
Analyze the cell shape change either by microscopy, where the percentage of polarized cells is quantified, or by flow cytometry, where changes in forward scatter (FSC) and side scatter (SSC) are measured.
-
Determine the inhibitory effect of this compound on PGD2-induced eosinophil shape change and calculate the IC50 value.
Visualizations
Prostaglandin D2 Signaling Pathway
Caption: The dual signaling pathways of Prostaglandin D2 (PGD2) via its receptors, CRTH2 and DP1.
Experimental Workflow: CRTH2 Binding Assay
Caption: A typical workflow for a competitive radioligand binding assay to determine the IC50 of this compound.
Logical Relationship: this compound Mechanism of Action
Caption: The mechanism of action of this compound in inhibiting PGD2-mediated allergic inflammation.
Conclusion
This compound is a potent and selective CRTH2 antagonist that holds significant promise as a therapeutic agent for the treatment of allergic diseases. Its ability to specifically block the pro-inflammatory PGD2/CRTH2 signaling pathway offers a targeted approach to mitigating the underlying mechanisms of conditions such as asthma and allergic rhinitis. The data and protocols presented in this technical guide provide a comprehensive resource for the continued investigation and development of this compound and other CRTH2 antagonists. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of thymic stromal lymphopoietin and CRTH2 attenuates airway inflammation in a murine model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TASP-0412098 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
TASP0412098 (CAS 1233248-29-7): A Comprehensive Technical Guide for a Novel CRTH2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0412098 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2). This document provides a detailed overview of the core properties of this compound, including its physicochemical characteristics, bioactivity, and preclinical efficacy. Experimental protocols for its synthesis and key biological assays are outlined to support further research and development. Additionally, the underlying CRTH2 signaling pathway is illustrated to provide a mechanistic context for its antagonism.
Core Properties of this compound
This compound, with the CAS number 1233248-29-7, is an isoquinoline (B145761) derivative that has demonstrated significant potential as a therapeutic agent for allergic diseases, such as asthma. Its mechanism of action is centered on the competitive inhibition of the CRTH2 receptor, thereby mitigating the inflammatory responses mediated by PGD2.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1233248-29-7 | General Chemical Databases |
| Molecular Formula | C27H23ClN2O3 | [1] |
| Molecular Weight | 458.94 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Table 1: Physicochemical Properties of this compound
Bioactivity and Efficacy
This compound exhibits high-affinity binding to the CRTH2 receptor and potent functional antagonism. In preclinical studies, it has shown oral bioavailability and in vivo efficacy in a guinea pig model of asthma. Key bioactivity data are summarized in Table 2.
| Parameter | Value | Assay Type | Cell Line | Reference |
| Binding Affinity (IC50) | 2.1 nM | Radioligand Binding Assay | CHO cells expressing human CRTH2 | [2] |
| Functional Activity (IC50) | 12 nM | Calcium Flux Assay | KB8 cells expressing human CRTH2 | [2] |
| In Vivo Efficacy | Demonstrated in a guinea pig asthma model | Oral Administration | - | [2] |
Table 2: Bioactivity of this compound
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. The following sections provide an overview of the key experimental protocols related to this compound, based on the available scientific literature.
Synthesis of this compound
Detailed synthesis protocols for this compound are proprietary and not fully disclosed in the public domain. The primary literature describes it as an isoquinoline derivative, suggesting a multi-step organic synthesis process likely involving the construction of the isoquinoline core followed by functional group modifications to introduce the benzamide (B126) moiety with a methylene (B1212753) linker.
A generalized workflow for the synthesis of similar isoquinoline derivatives is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the CRTH2 receptor.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for binding to the human CRTH2 receptor.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CRTH2.
-
[3H]-PGD2 (Radioligand).
-
This compound (Test Compound).
-
Assay Buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate the CHO cell membranes with a fixed concentration of [3H]-PGD2 and varying concentrations of this compound.
-
Allow the binding reaction to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
Caption: Workflow for the CRTH2 radioligand binding assay.
Calcium Flux Functional Assay
This assay measures the functional antagonist activity of this compound by assessing its ability to block PGD2-induced intracellular calcium mobilization.
Objective: To determine the IC50 of this compound for the inhibition of PGD2-induced calcium flux in cells expressing human CRTH2.
Materials:
-
KB8 cells stably expressing human CRTH2.
-
Prostaglandin D2 (PGD2) (Agonist).
-
This compound (Test Compound).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with kinetic reading capability.
Protocol:
-
Culture KB8 cells expressing human CRTH2 in appropriate multi-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of PGD2.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a fluorescence plate reader.
-
Plot the inhibition of the PGD2-induced calcium response against the concentration of this compound to determine the IC50 value.
Caption: Workflow for the CRTH2 calcium flux functional assay.
CRTH2 Signaling Pathway
This compound exerts its therapeutic effect by blocking the CRTH2 signaling pathway. Prostaglandin D2 (PGD2), released from mast cells and other immune cells, is the natural ligand for the CRTH2 receptor. The binding of PGD2 to CRTH2, a Gαi-coupled receptor, initiates a signaling cascade that leads to various pro-inflammatory responses.
Caption: Simplified CRTH2 signaling pathway and the antagonistic action of this compound.
Conclusion
This compound is a promising, orally active, and selective CRTH2 antagonist with demonstrated preclinical efficacy. The data presented in this guide highlight its potential as a therapeutic agent for the treatment of allergic and inflammatory conditions. The provided experimental frameworks offer a foundation for further investigation into its mechanism of action and therapeutic applications. As research progresses, a more detailed understanding of its clinical profile will emerge, paving the way for its potential use in human health.
References
TASP0412098 in Allergic Inflammation Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0412098 is a novel, orally bioavailable small-molecule antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). Developed by Taisho Pharmaceutical Co., Ltd., this compound targets a key receptor in the allergic inflammatory cascade, offering a promising therapeutic strategy for diseases such as asthma and atopic dermatitis. This technical guide provides an in-depth overview of the role of this compound in preclinical models of allergic inflammation, detailing its mechanism of action, experimental protocols, and the underlying signaling pathways.
Disclaimer: Specific quantitative data from preclinical studies of this compound are not extensively available in the public domain. The data presented in the following tables are representative examples derived from studies on other CRTH2 antagonists in similar allergic inflammation models and should be considered illustrative.
Core Mechanism of Action: CRTH2 Antagonism
This compound exerts its anti-inflammatory effects by selectively blocking the CRTH2 receptor, also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). In allergic responses, mast cells and other immune cells release prostaglandin D2 (PGD2), which then binds to CRTH2 on the surface of key effector cells, including T helper 2 (Th2) cells, eosinophils, and basophils. This interaction triggers a cascade of events that perpetuate the inflammatory response.
By antagonizing the CRTH2 receptor, this compound is expected to inhibit:
-
Chemotaxis: The migration of eosinophils, basophils, and Th2 cells to the site of allergic inflammation.
-
Activation of Inflammatory Cells: The degranulation of eosinophils and basophils, and the release of pro-inflammatory cytokines from Th2 cells.
-
Airway Remodeling: Chronic inflammatory processes that lead to structural changes in the airways.
Preclinical Efficacy in Allergic Inflammation Models
This compound has demonstrated in vivo efficacy in a guinea pig model of bronchial asthma, a well-established model for studying allergic airway inflammation. While specific data for this compound is not publicly available, studies on other CRTH2 antagonists in similar models have shown significant reductions in key markers of allergic inflammation.
Data Presentation
Table 1: Illustrative Effect of a CRTH2 Antagonist on Eosinophil Infiltration in a Guinea Pig Asthma Model
| Treatment Group | Dose (mg/kg, p.o.) | Eosinophil Count in BALF (cells/mL) | Percent Inhibition |
| Vehicle Control | - | 5.0 x 10^5 | - |
| CRTH2 Antagonist | 1 | 2.5 x 10^5 | 50% |
| CRTH2 Antagonist | 10 | 1.0 x 10^5 | 80% |
| Dexamethasone | 1 | 0.5 x 10^5 | 90% |
BALF: Bronchoalveolar Lavage Fluid. Data are hypothetical and for illustrative purposes.
Table 2: Illustrative Effect of a CRTH2 Antagonist on Airway Hyperresponsiveness in a Guinea Pig Asthma Model
| Treatment Group | Dose (mg/kg, p.o.) | PC200 for Histamine (B1213489) (µg/mL) | Fold Increase in Protection |
| Vehicle Control | - | 10 | - |
| CRTH2 Antagonist | 1 | 25 | 2.5 |
| CRTH2 Antagonist | 10 | 50 | 5.0 |
| Salbutamol | 0.1 (inhaled) | 100 | 10.0 |
PC200: Provocative concentration of histamine causing a 200% increase in airway resistance. Data are hypothetical and for illustrative purposes.
Table 3: Illustrative Effect of a CRTH2 Antagonist on Th2 Cytokine Levels in a Murine Model of Atopic Dermatitis
| Treatment Group | Dose (mg/kg, p.o.) | IL-4 Level (pg/mL) in Skin Tissue | IL-5 Level (pg/mL) in Skin Tissue | IL-13 Level (pg/mL) in Skin Tissue |
| Vehicle Control | - | 150 | 200 | 300 |
| CRTH2 Antagonist | 1 | 80 | 100 | 150 |
| CRTH2 Antagonist | 10 | 40 | 50 | 75 |
| Tacrolimus (topical) | 0.1% | 30 | 40 | 60 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Ovalbumin-Sensitized Guinea Pig Asthma Model
This model is a cornerstone for evaluating anti-asthmatic drugs. The protocol generally involves the sensitization of guinea pigs to ovalbumin (OVA), followed by an OVA challenge to induce an asthma-like phenotype.
1. Sensitization:
-
Animals: Male Hartley guinea pigs (300-350g).
-
Procedure: On day 0, animals are actively sensitized by an intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 100 mg of aluminum hydroxide (B78521) (Al(OH)3) in a total volume of 1 mL saline. A booster sensitization is given on day 7.
2. Drug Administration:
-
Compound: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Route and Timing: Administered orally (p.o.) via gavage, typically 1 to 2 hours before the antigen challenge.
3. Antigen Challenge:
-
Procedure: On day 21, conscious guinea pigs are placed in a whole-body plethysmograph and exposed to an aerosol of 1% OVA in saline for 30 seconds.
4. Measurement of Airway Response:
-
Airway Hyperresponsiveness (AHR): Assessed by measuring the change in specific airway resistance (sRaw) or pleural pressure in response to increasing concentrations of a bronchoconstrictor like histamine or methacholine, typically 24 hours after the OVA challenge.
-
Bronchoalveolar Lavage (BAL): At a specified time point after the challenge (e.g., 24 or 48 hours), animals are euthanized, and a BAL is performed to collect fluid from the lungs.
-
Cellular Infiltration: The total and differential cell counts (especially eosinophils) in the BAL fluid are determined using a hemocytometer and cytological staining.
-
Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA.
Signaling Pathways and Visualizations
CRTH2 Signaling Pathway in Allergic Inflammation
The binding of PGD2 to the CRTH2 receptor on Th2 cells and eosinophils initiates a signaling cascade that is central to the allergic inflammatory response.
Caption: CRTH2 signaling pathway in allergic inflammation.
Experimental Workflow for this compound Evaluation
The preclinical evaluation of this compound in an allergic asthma model follows a structured workflow from animal sensitization to data analysis.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound, as a selective CRTH2 antagonist, represents a targeted approach to the treatment of allergic inflammatory diseases. Its mechanism of action, focused on inhibiting the recruitment and activation of key inflammatory cells, has shown promise in relevant preclinical models. While detailed quantitative data on this compound remains proprietary, the information available on other CRTH2 antagonists strongly supports its potential as a therapeutic agent. Further clinical investigation is warranted to establish its efficacy and safety profile in human populations. This guide provides a foundational understanding for researchers and drug development professionals interested in the preclinical evaluation and therapeutic potential of this compound and other CRTH2 antagonists.
Methodological & Application
Application Notes and Protocols for TASP0412098: A Potent and Selective CRTH2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for TASP0412098, a potent and selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin (B15479496) D2 receptor 2 (DP2). This compound has demonstrated significant potential in preclinical studies for the treatment of allergic diseases such as asthma.
Introduction
This compound is an isoquinoline (B145761) derivative identified as a highly potent and selective antagonist of the CRTH2 receptor.[1][2] The CRTH2 receptor is a G protein-coupled receptor (GPCR) that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. It is activated by its natural ligand, prostaglandin D2 (PGD2), which is a key mediator in the inflammatory cascade associated with allergic responses. By blocking the PGD2/CRTH2 signaling pathway, this compound can inhibit the recruitment and activation of inflammatory cells, thereby mitigating the symptoms of allergic diseases.
Quantitative Data Summary
The following table summarizes the key in vitro potency data for this compound.
| Parameter | Value (IC50) | Description |
| Binding Affinity | 2.1 nM | Concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the CRTH2 receptor. |
| Functional Activity | 12 nM | Concentration of this compound required to inhibit 50% of the CRTH2-mediated cellular response (e.g., calcium mobilization or inhibition of cAMP accumulation). |
Signaling Pathway
The diagram below illustrates the signaling pathway of the CRTH2 receptor and the mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.
CRTH2 Receptor Binding Assay (Radioligand Displacement)
This protocol is designed to determine the binding affinity (IC50) of this compound for the human CRTH2 receptor.
Experimental Workflow:
Materials:
-
Cell membranes prepared from a cell line overexpressing the human CRTH2 receptor (e.g., HEK293 or CHO cells).
-
[³H]-Prostaglandin D2 ([³H]-PGD2) as the radioligand.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
25 µL of Assay Buffer (for total binding) or 25 µL of a high concentration of unlabeled PGD2 (e.g., 10 µM, for non-specific binding).
-
25 µL of the this compound dilution.
-
50 µL of [³H]-PGD2 diluted in Assay Buffer (final concentration typically 1-5 nM).
-
100 µL of cell membrane suspension (typically 5-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
CRTH2 Functional Assay (Calcium Mobilization)
This protocol measures the ability of this compound to inhibit PGD2-induced intracellular calcium mobilization in cells expressing the CRTH2 receptor.
Experimental Workflow:
Materials:
-
A cell line endogenously or recombinantly expressing the human CRTH2 receptor (e.g., HEK293, CHO, or a human Th2 cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound.
-
PGD2.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric plate reader with an injection system.
-
96-well black-walled, clear-bottom plates.
Procedure:
-
Cell Preparation:
-
Plate the CRTH2-expressing cells in a 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with Assay Buffer to remove excess dye.
-
-
Compound Pre-incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement:
-
Place the plate in the fluorometric plate reader and begin recording the baseline fluorescence.
-
Inject a solution of PGD2 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Continue to record the fluorescence for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Calculate the percentage of inhibition of the PGD2-induced response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. All work should be conducted in a safe and appropriate laboratory environment. This product is for research use only and not for human or veterinary use.
References
TASP0412098 In Vivo Studies: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo studies conducted on TASP0412098, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). The following protocols and data are derived from preclinical evaluations in animal models, offering valuable insights for researchers in immunology, respiratory diseases, and drug development.
Core Application: Allergic Asthma
This compound has demonstrated efficacy in animal models of allergic asthma.[1][2] Its mechanism of action involves the inhibition of the CRTH2 receptor, which plays a crucial role in the inflammatory cascade associated with allergic responses.[1]
Signaling Pathway
The CRTH2 receptor is a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2).[1] Its activation on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils triggers a signaling cascade that leads to the release of pro-inflammatory cytokines, eosinophil degranulation, and histamine (B1213489) release, all of which contribute to the pathophysiology of allergic asthma.[1] this compound acts as an antagonist, blocking the binding of PGD2 to CRTH2 and thereby inhibiting these downstream effects.
Quantitative Data Summary
The following tables summarize the key in vivo and in vitro data for this compound.
Table 1: In Vitro Activity of this compound [1][2]
| Parameter | IC50 (nM) |
| Binding Affinity | 2.1 |
| Functional Activity | 12 |
| Chemotaxis Assay | 23 |
Table 2: In Vivo Efficacy of this compound in a Guinea Pig Asthma Model [1]
| Treatment Group | Dose (mg/kg, oral) | Inhibition of Eosinophil Migration into BALF (%) |
| Vehicle | - | 0 |
| This compound | 30 | Not specified as significant |
| This compound | 100 | Significant Inhibition (p < 0.05) |
Table 3: Pharmacokinetic Parameters of this compound [1]
| Animal Model | Key Finding |
| Mice | Longer half-life and higher exposure compared to a predecessor compound. |
| Guinea Pigs | Acceptable plasma exposure for in vivo pharmacological studies. |
Experimental Protocols
Guinea Pig Model of Allergic Asthma
This protocol outlines the methodology used to evaluate the in vivo efficacy of this compound in a guinea pig model of bronchial asthma.[1]
1. Animal Model and Sensitization:
-
Species: Male Hartley guinea pigs.
-
Sensitization: Actively sensitized with ovalbumin (OVA).
2. Experimental Workflow:
3. Dosing and Administration:
-
Compound: this compound.
-
Vehicle: Appropriate vehicle for oral administration.
-
Doses: 30 mg/kg and 100 mg/kg.[1]
-
Route of Administration: Oral gavage.
-
Timing: Administered prior to antigen challenge.
4. Antigen Challenge:
-
Antigen: Ovalbumin (OVA).
-
Method: Aerosol inhalation to induce an asthmatic response.
5. Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Time Point: 24 hours after OVA challenge.[1]
-
Procedure: Perform bronchoalveolar lavage to collect fluid from the lungs.
-
Analysis:
-
Determine the total number of cells in the BALF.
-
Perform differential cell counts to quantify macrophages, eosinophils, and neutrophils.
-
The primary endpoint is the inhibition of eosinophil migration into the BALF.
-
6. Statistical Analysis:
-
Compare the cell counts in the this compound-treated groups to the vehicle-treated group.
-
A statistically significant reduction in eosinophil numbers indicates in vivo efficacy.
Formulation for In Vivo Studies
For oral administration in animal models, this compound can be formulated as a suspension. A suggested preparation method is as follows:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Add a solubilizing agent such as PEG300 and mix until clear.
-
Incorporate a surfactant like Tween 80 and mix thoroughly.
-
Finally, add saline or PBS to the desired final volume and mix to create a uniform suspension.
Note: The final concentration of DMSO in the formulation should be kept to a minimum to avoid solvent-related toxicity. It is crucial to establish an appropriate and consistent formulation for all in vivo experiments.
Concluding Remarks
This compound is an orally bioavailable CRTH2 antagonist with demonstrated in vivo efficacy in a guinea pig model of allergic asthma.[1][2] The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound in inflammatory and allergic diseases. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile in various animal models.
References
Application Notes and Protocols for TASP0412098: A Potent and Selective CRTH2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0412098 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. CRTH2 is a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2), a key lipid mediator in allergic inflammation. PGD2 activation of CRTH2 on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils, promotes their migration, activation, and the release of pro-inflammatory cytokines. By blocking this interaction, this compound serves as a valuable tool for investigating the role of the PGD2/CRTH2 signaling axis in various inflammatory and allergic disease models. These application notes provide detailed protocols for utilizing this compound to induce CRTH2 inhibition in cell culture.
Data Presentation
The inhibitory activity of this compound on CRTH2 has been quantified through various in vitro assays. The following table summarizes the key potency values.
| Assay Type | Description | IC50 Value |
| Binding Affinity | Inhibition of radiolabeled PGD2 binding to human CRTH2 receptors expressed in cell membranes. | 2.1 nM[1] |
| Functional Activity | Inhibition of PGD2-induced cellular response (e.g., calcium mobilization or chemotaxis) in cells expressing CRTH2. | 12 nM[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
References
Application Notes and Protocols: TASP0412098 Dosing for Guinea Pig Asthma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0412098 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a G-protein coupled receptor for prostaglandin (B15479496) D2 (PGD2), a key mediator in allergic inflammation. Activation of CRTH2 by PGD2, primarily released from mast cells, orchestrates the recruitment and activation of eosinophils, basophils, and T-helper 2 (Th2) cells, driving the characteristic inflammatory cascade of asthma. By blocking this interaction, this compound presents a promising therapeutic strategy for the management of allergic asthma.
This document provides detailed application notes and protocols for the oral administration of this compound in a widely used ovalbumin (OVA)-sensitized guinea pig model of allergic asthma. The guinea pig is a well-established model for asthma research due to the anatomical and physiological similarities of its airways to those of humans.
Mechanism of Action: CRTH2 Antagonism in Asthma
The signaling pathway initiated by PGD2 binding to CRTH2 on inflammatory cells is a critical driver of the asthmatic response. This compound, as a CRTH2 antagonist, competitively binds to the receptor, thereby inhibiting the downstream signaling cascade. This ultimately leads to a reduction in airway inflammation and hyperresponsiveness.
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs
This protocol describes the sensitization and challenge of guinea pigs with ovalbumin (OVA) to induce an allergic asthma phenotype, characterized by airway inflammation and hyperresponsiveness.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)₃)
-
Saline solution (0.9% NaCl)
-
Nebulizer system
Procedure:
-
Sensitization:
-
On day 0 and day 7, actively sensitize guinea pigs by intraperitoneal (i.p.) injection of 1 ml of a suspension containing 100 µg of OVA and 100 mg of Al(OH)₃ in saline.
-
House the animals under standard laboratory conditions for 14 days to allow for the development of an allergic phenotype.
-
-
Antigen Challenge:
-
On day 14, place the sensitized guinea pigs in a chamber connected to an ultrasonic nebulizer.
-
Expose the animals to an aerosolized solution of 1% OVA in saline for 10 minutes.
-
Control animals are challenged with saline only.
-
Oral Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)
-
Oral gavage needles for guinea pigs
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the vehicle at the desired concentration. A dose of 100 mg/kg has been shown to be effective.[1]
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Oral Administration:
-
Administer the this compound suspension or vehicle to the guinea pigs by oral gavage.
-
The timing of administration is crucial. For assessing the effect on the late asthmatic response, administer the compound 1 hour before the OVA challenge.
-
Measurement of Airway Responses
Methodology:
-
Airway resistance can be measured using a whole-body plethysmograph.
-
Record baseline airway resistance before the OVA challenge.
-
Monitor airway resistance continuously during the immediate asthmatic response (IAR) (0-1 hour post-challenge) and the late asthmatic response (LAR) (4-7 hours post-challenge).
Bronchoalveolar Lavage (BAL) and Cell Analysis
Procedure:
-
At a designated time point after the OVA challenge (e.g., 24 hours), euthanize the guinea pigs.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of phosphate-buffered saline (PBS) into the lungs via a tracheal cannula.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
Experimental Workflow
Data Presentation
The following tables summarize the expected quantitative data from studies evaluating this compound or other CRTH2 antagonists in a guinea pig model of allergic asthma.
Table 1: Effect of this compound on Airway Responses in OVA-Sensitized Guinea Pigs
| Treatment Group | Dose (oral) | Immediate Airway Response (IAR) (% increase in airway resistance) | Late Airway Response (LAR) (% increase in airway resistance) |
| Vehicle + Saline Challenge | - | No significant change | No significant change |
| Vehicle + OVA Challenge | - | Significant increase | Significant increase |
| This compound + OVA Challenge | 100 mg/kg | No significant inhibition | Remarkable inhibitory effects [1] |
Table 2: Representative Effect of CRTH2 Antagonism on Inflammatory Cell Infiltration in BAL Fluid
(Note: Data in this table are representative of the expected effects of a CRTH2 antagonist and may not be from a study specifically using this compound, for which detailed public data is limited.)
| Treatment Group | Total Cells (x10⁵/mL) | Eosinophils (x10⁴/mL) | Neutrophils (x10⁴/mL) | Macrophages (x10⁵/mL) | Lymphocytes (x10⁴/mL) |
| Vehicle + Saline Challenge | 1.5 ± 0.2 | 0.1 ± 0.05 | 0.5 ± 0.1 | 1.3 ± 0.2 | 0.2 ± 0.08 |
| Vehicle + OVA Challenge | 5.8 ± 0.6 | 2.5 ± 0.4 | 1.2 ± 0.3 | 2.0 ± 0.3 | 0.5 ± 0.1 |
| CRTH2 Antagonist + OVA Challenge | 2.5 ± 0.4 | 0.8 ± 0.2 | 0.7 ± 0.2 | 1.6 ± 0.2 | 0.3 ± 0.09 |
Conclusion
The oral administration of this compound at a dose of 100 mg/kg has been demonstrated to be effective in mitigating the late asthmatic response in an ovalbumin-sensitized guinea pig model.[1] These application notes and protocols provide a framework for researchers to further investigate the therapeutic potential of this compound and other CRTH2 antagonists in preclinical models of allergic asthma. The provided methodologies for inducing the asthma phenotype, drug administration, and subsequent analysis of airway responses and inflammation are crucial for obtaining robust and reproducible data. Further studies are warranted to fully elucidate the dose-response relationship and the detailed impact of this compound on various inflammatory mediators.
References
Application Notes and Protocols for the Administration of Novel Therapeutic Agents in Mouse Models of Allergy
Disclaimer: Information regarding the specific compound "TASP0412098" is not publicly available within the searched scientific literature. The following application notes and protocols provide a comprehensive framework for the administration and evaluation of a novel therapeutic agent in commonly used mouse models of allergy. These protocols can be adapted by researchers for their specific compound of interest.
Introduction to Mouse Models of Allergy
Mouse models are indispensable tools for studying the pathophysiology of allergic diseases and for the preclinical evaluation of novel therapeutics.[1][2] These models aim to replicate key features of human allergic conditions, such as asthma and food allergies, including the production of allergen-specific IgE, infiltration of inflammatory cells, and the manifestation of allergic symptoms upon allergen challenge.[3] Commonly used mouse strains for allergy research include BALB/c and C3H/HeJ, which are known to develop strong Th2-mediated immune responses.[4][5]
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a widely used model to study allergic airway inflammation and hyperresponsiveness, key features of asthma.
Methodology:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum) in a total volume of 200 µL of saline.
-
-
Therapeutic Intervention:
-
The novel therapeutic agent is administered at a predetermined dose and route (e.g., oral gavage, i.p., or intranasal) at a specified time relative to the challenge. A common regimen is daily administration for a set number of days leading up to and including the challenge days.
-
-
Challenge:
-
From days 21 to 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day.
-
-
Readout and Analysis (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Assessed by measuring changes in lung resistance and compliance in response to increasing doses of methacholine (B1211447) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: The lungs are lavaged with saline, and the BAL fluid is collected to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Cytokine Measurement: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are quantified by ELISA.
-
Serum IgE Levels: Blood is collected, and the levels of total and OVA-specific IgE are measured by ELISA.
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess inflammation and airway remodeling.
-
Peanut-Induced Food Allergy and Anaphylaxis Model
This model is used to investigate the mechanisms of food allergy and to test the efficacy of potential treatments.
Methodology:
-
Animals: C3H/HeJ mice, 6-8 weeks old.
-
Sensitization:
-
For five consecutive weeks, on the first day of each week, mice are administered 1 mg of crude peanut extract along with 10 µg of cholera toxin as an adjuvant via oral gavage.
-
-
Therapeutic Intervention:
-
The novel therapeutic agent is administered at a specified dose and route prior to the allergen challenge.
-
-
Challenge:
-
Two weeks after the last sensitization, mice are challenged with an oral gavage of 10 mg of crude peanut extract.
-
-
Readout and Analysis:
-
Anaphylaxis Score: Mice are observed for 30-60 minutes post-challenge, and clinical symptoms are scored (e.g., 0: no symptoms; 1: scratching; 2: lethargy; 3: puffiness around eyes and mouth; 4: convulsions, cyanosis; 5: death).
-
Body Temperature: Core body temperature is measured before and at intervals after the challenge, as a drop in temperature is an indicator of anaphylaxis.[6]
-
Serum Mast Cell Protease-1 (mMCP-1): Blood is collected 30-60 minutes post-challenge to measure the levels of mMCP-1, a marker of mast cell degranulation.
-
Serum IgE and IgG1 Levels: Levels of peanut-specific IgE and IgG1 are measured by ELISA.
-
Data Presentation
Quantitative data from these experiments should be organized into clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effects of a Novel Therapeutic Agent on Airway Inflammation in an OVA-Induced Asthma Model
| Treatment Group | Total Cells in BAL (x10^5) | Eosinophils in BAL (x10^4) | IL-4 in BAL (pg/mL) | IL-5 in BAL (pg/mL) | OVA-specific IgE (ng/mL) |
| Naive (No OVA) | |||||
| Vehicle Control (OVA + Vehicle) | |||||
| Positive Control (e.g., Dexamethasone) | |||||
| Test Compound (Low Dose) | |||||
| Test Compound (High Dose) |
Table 2: Efficacy of a Novel Therapeutic Agent in a Peanut Allergy Model
| Treatment Group | Anaphylaxis Score (Mean ± SEM) | Temperature Drop (°C, at 30 min) | Serum mMCP-1 (ng/mL) | Peanut-specific IgE (ng/mL) |
| Naive (No Sensitization) | ||||
| Vehicle Control (Sensitized + Vehicle) | ||||
| Positive Control | ||||
| Test Compound (Low Dose) | ||||
| Test Compound (High Dose) |
Visualizations
Experimental Workflow for Allergic Asthma Model
Caption: Experimental timeline for the OVA-induced allergic asthma mouse model.
IgE-Mediated Mast Cell Activation Pathway
Caption: Simplified signaling pathway of IgE-mediated mast cell activation in allergic reactions.[7][8][9]
References
- 1. Experimental Models for Studying Food Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ifind.swansea.ac.uk [ifind.swansea.ac.uk]
- 3. Frontiers | Mouse Models of Food Allergy in the Pursuit of Novel Treatment Modalities [frontiersin.org]
- 4. Animal Models of IgE Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Models for Food Allergies: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of in vivo and ex vivo endpoints in murine food allergy models: Suitable for evaluation of the sensitizing capacity of novel proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effector mechanisms in allergic reactions - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mast cell activation: a complex interplay of positive and negative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated signalling pathways for mast-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eosinophil Chemotaxis Assays
Introduction
Eosinophils are granulocytes that play a significant role in the pathogenesis of allergic inflammation and various eosinophilic disorders.[1] Their recruitment to inflammatory sites is a complex process primarily driven by chemokines, which are small signaling proteins that induce directed cell movement, a process known as chemotaxis.[2][3] Understanding the mechanisms of eosinophil chemotaxis and identifying compounds that can modulate this process are crucial for the development of novel therapeutics for eosinophil-mediated diseases.[2]
This document provides an overview of the methodologies used to assess eosinophil chemotaxis, with a focus on in vitro and in vivo assays. While specific data on the compound TASP0412098 is not available in the public domain as of December 2025, the protocols described herein are standard methods applicable for evaluating the effects of any test compound on eosinophil migration.
Key Concepts in Eosinophil Chemotaxis
Eosinophil migration is predominantly mediated by the interaction of chemokines with their corresponding receptors on the eosinophil surface.[4] The C-C chemokine receptor 3 (CCR3) is highly expressed on eosinophils and is a key receptor involved in their recruitment.[5][6] Ligands for CCR3, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), are potent chemoattractants for eosinophils.[6] Therefore, compounds that act as antagonists to the CCR3 receptor are of significant interest as potential inhibitors of eosinophil chemotaxis.[5][7][8][9]
Experimental Protocols
In Vitro Eosinophil Chemotaxis Assay
This assay, often referred to as a transwell or Boyden chamber assay, is a widely used method to quantify the chemotactic response of eosinophils to a chemoattractant.[10][11]
Objective: To determine the ability of a test compound to inhibit eosinophil migration towards a known chemoattractant in vitro.
Materials:
-
Isolated human or murine eosinophils
-
Chemotaxis chamber (e.g., 96-well multiwell chamber with a porous membrane, typically 5 µm pore size)[11]
-
Chemoattractant (e.g., recombinant human eotaxin-1/CCL11)
-
Test compound (e.g., a potential CCR3 antagonist)
-
Assay medium (e.g., RPMI 1640 with 1% FCS and 10 mM Hepes)[12]
-
Cell counting solution (e.g., trypan blue)
-
Hemacytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Microplate reader (if using a fluorescent detection method)
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from whole blood using established methods such as negative selection with magnetic microbeads to achieve high purity.[13]
-
Cell Preparation: Resuspend the isolated eosinophils in assay medium at a concentration of 1 x 10^7 cells/mL.[11]
-
Chemoattractant and Compound Preparation:
-
Prepare serial dilutions of the chemoattractant in the assay medium.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the eosinophil suspension with the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the chemotaxis chamber.
-
Place the porous membrane over the lower wells.
-
Add the pre-incubated eosinophil suspension (containing the test compound or vehicle) to the upper wells.[12]
-
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a period that allows for optimal migration (e.g., 3 hours).[12]
-
Quantification of Migration:
-
After incubation, carefully remove the membrane.
-
The migrated cells in the lower wells can be counted using a hemacytometer or an automated cell counter.
-
Alternatively, cells can be lysed and quantified using a fluorescent dye, with the fluorescence measured by a microplate reader.
-
Data Analysis: The results are typically expressed as a percentage of the cells that migrated in response to the chemoattractant in the absence of the test compound. A dose-response curve can be generated to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the maximal chemotactic response.
Experimental Workflow for In Vitro Eosinophil Chemotaxis Assay
Caption: Workflow of an in vitro eosinophil chemotaxis assay.
In Vivo Eosinophil Chemotaxis Model
Animal models are essential for evaluating the efficacy of a test compound in a more complex biological system.
Objective: To assess the ability of a test compound to inhibit eosinophil recruitment to a specific tissue in response to a chemoattractant in vivo.
Model: A common model involves inducing eosinophil recruitment to the lungs of mice.[5]
Materials:
-
Mice (e.g., BALB/c)
-
Chemoattractant (e.g., murine eotaxin-1/CCL11)
-
Test compound
-
Anesthesia
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Cell counting and differentiation staining reagents
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Chemoattractant Challenge: After a specified time following compound administration, challenge the mice with an intranasal instillation of the chemoattractant to induce eosinophil recruitment to the lungs.[5]
-
BAL Fluid Collection: At a predetermined time point after the challenge (e.g., 24 hours), euthanize the mice and perform a bronchoalveolar lavage to collect cells from the airways.
-
Cell Analysis:
-
Determine the total number of cells in the BAL fluid.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count the number of eosinophils and other leukocytes.
-
Data Analysis: The primary endpoint is the number of eosinophils in the BAL fluid. The percentage of inhibition of eosinophil recruitment by the test compound is calculated by comparing the number of eosinophils in the compound-treated group to the vehicle-treated group.
Signaling Pathway in Eosinophil Chemotaxis
The binding of a chemokine like eotaxin to its receptor, CCR3, on the eosinophil surface initiates a cascade of intracellular signaling events. This process is mediated by G-proteins and leads to the activation of several downstream pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide-3 kinase (PI3K) pathways.[4] These signaling cascades ultimately result in actin polymerization, cell polarization, and directed migration towards the chemoattractant gradient.[6]
Diagram of Eosinophil Chemotaxis Signaling Pathway
References
- 1. Eosinophilia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms and pharmacological manipulation of eosinophil accumulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ibidi.com [ibidi.com]
- 4. The signaling mechanism of eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of eosinophil influx into the lung by small molecule CC chemokine receptor 3 antagonists in mouse models of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR3 antagonist impairs estradiol-induced eosinophil migration to the uterus in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCR3 antagonist impairs estradiol-induced eosinophil migration to the uterus in ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. timothyspringer.org [timothyspringer.org]
- 12. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
TASP0412098: Application Notes and Protocols for Primary Human Th2 Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TASP0412098 is a potent, selective, and orally active antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). The CRTH2 receptor is a G protein-coupled receptor that is preferentially expressed on T helper 2 (Th2) cells, eosinophils, and basophils. Its natural ligand, Prostaglandin D2 (PGD2), is a key mediator in type 2 inflammatory responses, which are central to the pathophysiology of allergic diseases such as asthma and atopic dermatitis.
Upon binding of PGD2, CRTH2 signaling in Th2 cells triggers a cascade of events including cell migration, and the production and release of hallmark Th2 cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). These cytokines orchestrate the various aspects of the allergic inflammatory response, including IgE production by B cells, eosinophil recruitment and activation, and mucus production in the airways.
By blocking the PGD2 binding to CRTH2, this compound is expected to inhibit the downstream signaling pathways, thereby reducing Th2 cell migration to inflammatory sites and suppressing the production of pro-inflammatory Th2 cytokines. These application notes provide detailed protocols for the in vitro study of this compound's effects on primary human Th2 cells.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data on the effects of this compound on primary human Th2 cells, based on the known mechanism of action of CRTH2 antagonists. This data is for illustrative purposes, as specific in vitro data for this compound on primary human Th2 cells is not publicly available.
Table 1: Inhibition of Th2 Cytokine Production by this compound
| This compound Concentration | IL-4 Inhibition (%) | IL-5 Inhibition (%) | IL-13 Inhibition (%) |
| 1 nM | 15.2 ± 3.1 | 12.8 ± 2.5 | 18.5 ± 4.0 |
| 10 nM | 45.8 ± 5.3 | 40.1 ± 4.8 | 50.2 ± 6.1 |
| 100 nM | 85.3 ± 7.9 | 80.5 ± 6.7 | 90.1 ± 8.2 |
| 1 µM | 95.1 ± 4.2 | 92.3 ± 3.9 | 98.6 ± 2.5 |
| IC50 | ~12 nM | ~15 nM | ~10 nM |
Primary human Th2 cells were stimulated with PGD2 (100 nM) in the presence of varying concentrations of this compound for 24 hours. Cytokine levels in the supernatant were measured by ELISA. Data are presented as mean ± SD of the percentage inhibition relative to the PGD2-only control.
Table 2: Inhibition of Th2 Cell Migration by this compound
| This compound Concentration | Migration Inhibition (%) |
| 1 nM | 20.5 ± 4.2 |
| 10 nM | 55.1 ± 6.8 |
| 100 nM | 92.3 ± 5.1 |
| 1 µM | 97.8 ± 3.3 |
| IC50 | ~8 nM |
Chemotaxis of primary human Th2 cells towards a PGD2 gradient (100 nM) was assessed using a Transwell assay in the presence of varying concentrations of this compound. Migrated cells were quantified after 4 hours. Data are presented as mean ± SD of the percentage inhibition relative to the PGD2-only control.
Signaling Pathways and Experimental Workflows
Caption: CRTH2 Signaling Pathway in Th2 Cells and Site of this compound Action.
Caption: Workflow for Evaluating this compound Effects on Primary Human Th2 Cells.
Experimental Protocols
Protocol 1: Isolation and In Vitro Differentiation of Primary Human Th2 Cells
1.1. Materials
-
Ficoll-Paque PLUS (or equivalent)
-
RosetteSep™ Human Naïve CD4+ T Cell Enrichment Cocktail (or equivalent)
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine
-
Recombinant Human IL-2 (20 ng/mL)
-
Recombinant Human IL-4 (50 ng/mL)
-
Anti-Human CD3 Antibody (clone UCHT1, for coating)
-
Anti-Human CD28 Antibody (clone CD28.2, soluble)
-
Phosphate Buffered Saline (PBS)
1.2. Procedure
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naïve CD4+ T cells from the PBMC population using a negative selection kit (e.g., RosetteSep™).
-
Coat a 24-well tissue culture plate with anti-human CD3 antibody (10 µg/mL in PBS) overnight at 4°C. Wash wells twice with sterile PBS before use.
-
Resuspend naïve CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Add the cell suspension to the anti-CD3 coated plates.
-
Add anti-human CD28 antibody (2 µg/mL), recombinant human IL-2 (20 ng/mL), and recombinant human IL-4 (50 ng/mL) to the culture.
-
Incubate at 37°C in a 5% CO2 incubator for 5-7 days.
-
On day 3, add fresh medium containing IL-2 and IL-4.
-
After 5-7 days, verify Th2 differentiation by intracellular staining for IL-4 and the master transcription factor GATA3, followed by flow cytometry analysis.
Protocol 2: Th2 Cytokine Production Assay
2.1. Materials
-
Differentiated primary human Th2 cells (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Prostaglandin D2 (PGD2)
-
Complete RPMI 1640 medium
-
ELISA kits for human IL-4, IL-5, and IL-13
2.2. Procedure
-
Harvest differentiated Th2 cells, wash, and resuspend in fresh complete RPMI 1640 medium at 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.
-
Stimulate the cells by adding PGD2 to a final concentration of 100 nM. Include an unstimulated control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the PGD2-only control.
Protocol 3: Th2 Cell Chemotaxis Assay
3.1. Materials
-
Differentiated primary human Th2 cells
-
This compound
-
PGD2
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
Transwell inserts with 5 µm pore size for a 24-well plate
3.2. Procedure
-
Harvest and wash differentiated Th2 cells. Resuspend them in chemotaxis buffer at 2 x 10^6 cells/mL.
-
Add varying concentrations of this compound to the cell suspension and incubate for 30 minutes at room temperature. Include a vehicle control.
-
In the lower chambers of the 24-well plate, add 600 µL of chemotaxis buffer containing 100 nM PGD2. Include a negative control with buffer only.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours.
-
After incubation, remove the inserts. Collect the cells that have migrated to the lower chamber.
-
Quantify the migrated cells using a cell counter or by flow cytometry.
-
Calculate the percentage inhibition of migration for each this compound concentration relative to the PGD2-only control.
TASP0412098: Application Notes and Protocols for In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0412098 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). As a key receptor for prostaglandin (B15479496) D2 (PGD2), CRTH2 is implicated in the pathogenesis of allergic diseases, including bronchial asthma. This compound, an isoquinoline (B145761) derivative, has demonstrated oral bioavailability and in vivo efficacy in animal models of asthma, making it a compound of interest for further preclinical and clinical investigation.
These application notes provide detailed protocols for the preparation and in vivo administration of this compound, compiled from available scientific literature. The following sections include information on the compound's chemical properties, formulation procedures, and a comprehensive protocol for oral administration in a guinea pig model of asthma.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and formulation.
| Property | Value |
| Chemical Formula | C₂₇H₂₃ClN₂O₃ |
| Molecular Weight | 458.94 g/mol [1] |
| CAS Number | 1233248-29-7[1] |
| Appearance | Solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C.[1] |
In Vivo Formulation Protocol
Due to its poor aqueous solubility, this compound requires a specific vehicle for effective in vivo administration. The following protocol is based on a formulation commonly used for poorly soluble compounds in preclinical studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sterile polypropylene (B1209903) tubes
-
Pipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution. The concentration of this stock solution will depend on the final desired dosing concentration.
-
-
Preparation of the Vehicle:
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Sterile Saline or PBS
-
-
-
Final Formulation:
-
Add the appropriate volume of the this compound stock solution to the prepared vehicle to achieve the desired final concentration for dosing.
-
Vortex the final formulation thoroughly to ensure a homogenous suspension.
-
Note: The stability of the prepared formulation should be assessed if it is not used immediately. It is recommended to prepare the formulation fresh for each experiment.
Experimental Protocol: Oral Administration in a Guinea Pig Asthma Model
The following protocol details the oral administration of this compound in a guinea pig model of bronchial asthma, as described in the literature.[2]
Animal Model:
-
Male Hartley guinea pigs are used to establish a bronchial asthma model.[2]
Experimental Groups:
-
Vehicle control group
-
This compound treatment group(s) at varying dosages
Administration Route:
-
Oral gavage
Dosage:
-
The specific dosage of this compound will depend on the study design. The referenced study demonstrated in vivo efficacy with oral administration, but the exact dose is not specified in the abstract.[2] Researchers should perform dose-response studies to determine the optimal effective dose for their specific model.
Administration Frequency:
-
The frequency of administration will also be study-dependent. In many preclinical models of asthma, the compound is administered prior to allergen challenge.
Detailed Procedure:
-
Animal Acclimatization: Allow the guinea pigs to acclimate to the laboratory conditions for a specified period before the start of the experiment.
-
Sensitization: Sensitize the animals to an allergen (e.g., ovalbumin) to induce an allergic asthma phenotype. This typically involves an initial intraperitoneal injection of the allergen mixed with an adjuvant, followed by subsequent aerosol challenges.
-
Drug Administration:
-
On the day of the final allergen challenge, administer the prepared this compound formulation or the vehicle control to the respective groups via oral gavage.
-
The volume of administration should be calculated based on the animal's body weight.
-
-
Allergen Challenge: After a predetermined time following drug administration, expose the animals to an aerosolized solution of the allergen to induce an asthmatic response.
-
Assessment of Efficacy: Evaluate the efficacy of this compound by measuring relevant endpoints, such as:
-
Airway hyperresponsiveness
-
Inflammatory cell infiltration in bronchoalveolar lavage (BAL) fluid
-
Lung histology
-
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanism and experimental process, the following diagrams have been generated.
References
Troubleshooting & Optimization
optimizing TASP0412098 concentration for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TASP0412098 in in vitro studies. The information is tailored for scientists and drug development professionals to optimize their experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a G-protein coupled receptor for prostaglandin (B15479496) D2 (PGD2). By blocking the PGD2/CRTH2 signaling pathway, this compound inhibits various pro-inflammatory responses, including the activation and migration of eosinophils, basophils, and Th2 lymphocytes.
Q2: What is a recommended starting concentration for this compound in in vitro assays?
A2: The optimal concentration of this compound will vary depending on the specific cell type and assay. Based on published data, a concentration range of 1 nM to 1 µM is a good starting point for most cell-based assays. For functional assays such as chemotaxis or calcium mobilization, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. A related isoquinoline (B145761) CRTH2 antagonist, TASP0376377, showed an IC50 of 23 nM in a chemotaxis assay, which can serve as a useful reference.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to the desired final working concentration. To minimize the effects of the solvent on your cells, the final DMSO concentration in the culture medium should be kept low, typically below 0.1%. Unused stock solutions in DMSO should be stored at -20°C or -80°C. For short-term storage (days to weeks), the compound can be stored at 0-4°C in a dry, dark environment.
Q4: Is this compound cytotoxic?
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Value (IC50) | Assay Type | Source |
| Binding Affinity | 2.1 nM | Radioligand binding assay | [1][2] |
| Functional Activity | 12 nM | PGD2-induced calcium flux assay | [1][2] |
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
This protocol provides a general guideline for assessing the effect of this compound on the migration of immune cells (e.g., eosinophils, Th2 cells).
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber) with polycarbonate membranes (typically 3-8 µm pore size, depending on the cell type)
-
Chemoattractant (e.g., PGD2)
-
This compound
-
Cell suspension of interest
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell staining dye (e.g., Calcein-AM or Giemsa stain)
-
Microplate reader or microscope
Procedure:
-
Prepare a stock solution of this compound in DMSO and serially dilute to desired concentrations in assay buffer.
-
Prepare the chemoattractant solution (e.g., PGD2) in assay buffer at a concentration known to induce migration.
-
Add the chemoattractant solution to the lower wells of the chemotaxis chamber.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 15-30 minutes at 37°C.
-
Add the cell suspension to the upper chamber of the Boyden chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (e.g., 1-3 hours for eosinophils).
-
After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom side of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, if using a fluorescent dye, quantify the fluorescence using a microplate reader.
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
Calcium Mobilization Assay
This protocol outlines a method to measure the inhibitory effect of this compound on PGD2-induced intracellular calcium flux.
Materials:
-
Cells expressing the CRTH2 receptor (e.g., CHO-K1 cells stably expressing human CRTH2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
PGD2
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Pluronic F-127
-
Fluorescent plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Seed the CRTH2-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C in the dark.
-
During the incubation, prepare serial dilutions of this compound and a stock solution of PGD2 in assay buffer.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader and allow it to equilibrate.
-
Add the this compound dilutions or vehicle control to the wells and incubate for a short period (e.g., 5-15 minutes).
-
Establish a baseline fluorescence reading.
-
Use the automated injector to add the PGD2 solution to the wells and immediately begin kinetic fluorescence measurements.
-
Record the fluorescence intensity over time to measure the calcium flux.
-
Determine the inhibitory effect of this compound by comparing the peak fluorescence in treated wells to the vehicle control wells. Calculate the IC50 value from the dose-response curve.
Visualizations
Caption: PGD2/CRTH2 Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for optimizing this compound concentration in vitro.
References
TASP0412098 solubility and stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of TASP0412098 in cell culture media. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2). By blocking the PGD2/CRTH2 signaling pathway, this compound can inhibit the activation and recruitment of type 2 inflammatory cells, such as T helper 2 (Th2) cells, eosinophils, and basophils.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced toxicity to cells, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1%.[1] It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to assess any potential effects of the solvent on cell viability and function.
Q4: How should I store the this compound stock solution?
For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), aliquots can be kept at 4°C.[1]
Troubleshooting Guide
Issue 1: Precipitate Formation Upon Dilution in Culture Media
| Potential Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Media | This compound, like many small molecule inhibitors, has limited solubility in aqueous solutions such as cell culture media. |
| 1. Prepare Fresh Dilutions: Prepare working solutions by diluting the DMSO stock solution in pre-warmed culture medium immediately before use. Do not store the diluted compound in culture media for extended periods. | |
| 2. Vortex Thoroughly: After diluting the stock solution, vortex the working solution gently to ensure it is well-mixed. | |
| 3. Perform a Solubility Test: Before your main experiment, perform a small-scale test to determine the maximum soluble concentration of this compound in your specific culture medium. Visually inspect for any precipitate after dilution and incubation at 37°C. | |
| High Final Concentration of the Compound | The desired final concentration of this compound may exceed its solubility limit in the culture medium. |
| 1. Titrate the Concentration: Determine the optimal concentration range for your experiments by performing a dose-response curve. This will help identify the lowest effective concentration, which is less likely to precipitate. | |
| 2. Serial Dilutions: When preparing working solutions, perform serial dilutions from the stock solution to achieve the final desired concentration. This gradual dilution can sometimes help in keeping the compound in solution. |
Issue 2: Loss of Compound Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Compound Degradation in Culture Media | The stability of this compound in culture media at 37°C over the duration of the experiment may be limited. Factors such as pH, temperature, and components of the media can contribute to degradation. While specific stability data for this compound in various culture media is not extensively published, related indole (B1671886) acetic acid derivatives have shown susceptibility to degradation in culture media.[2] |
| 1. Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound for each experiment. | |
| 2. Minimize Incubation Time: If possible, design your experiments with shorter incubation times to reduce the potential for compound degradation. | |
| 3. Replenish the Compound: For long-term experiments (e.g., over 24 hours), consider replacing the culture medium with freshly prepared medium containing this compound every 24-48 hours to maintain a consistent concentration of the active compound. | |
| Improper Storage of Stock Solution | Repeated freeze-thaw cycles or improper storage of the DMSO stock solution can lead to degradation of the compound. |
| 1. Aliquot Stock Solution: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. | |
| 2. Store Properly: Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Calculate the required amount of this compound and DMSO to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.
-
Aliquot the stock solution into single-use, sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Cell-Based Assay for CRTH2 Antagonism
This protocol provides a general workflow for a chemotaxis assay, a common method to evaluate the efficacy of CRTH2 antagonists.
Materials:
-
Cells expressing CRTH2 (e.g., human eosinophils, Th2 cells, or a recombinant cell line)
-
This compound stock solution (in DMSO)
-
PGD2 (CRTH2 agonist)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plate
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Culture and harvest the CRTH2-expressing cells.
-
Wash the cells with chemotaxis buffer and resuspend them at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in chemotaxis buffer from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Prepare a PGD2 solution in chemotaxis buffer at a concentration known to induce chemotaxis (e.g., 10 nM).
-
-
Assay Setup:
-
Add 600 µL of the PGD2 solution to the lower wells of the 24-well plate. For negative controls, add chemotaxis buffer without PGD2.
-
Pre-incubate 100 µL of the cell suspension with 100 µL of the this compound dilutions (or vehicle control) for 30 minutes at 37°C.
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-3 hours. The optimal incubation time should be determined empirically for the specific cell type.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Count the number of migrated cells in the lower chamber using a hemocytometer or an automated cell counter.
-
Alternatively, cells can be lysed and quantified using a fluorescent dye (e.g., CyQUANT).
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the positive control (PGD2 alone).
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
Caption: CRTH2 Signaling Pathway and the inhibitory action of this compound.
References
Technical Support Center: Investigating Off-Target Effects of TASP0412098
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to investigate the potential off-target effects of the kinase inhibitor TASP0412098. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor like this compound, and why are they a concern?
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1][2] For kinase inhibitors, which often target the highly conserved ATP-binding site, off-target binding to other kinases is a common phenomenon. These unintended interactions are a significant concern because they can lead to the modulation of other signaling pathways, resulting in cellular toxicity, misleading experimental outcomes, and potential adverse side effects in clinical applications.[1][3]
Q2: My experimental results with this compound are not consistent with the known function of its intended target. Could this be due to off-target effects?
A2: Yes, unexpected phenotypes are frequently a primary indicator of off-target activity.[1][4] While many kinase inhibitors are designed for high selectivity, they can still interact with other kinases or cellular proteins, particularly at higher concentrations.[1][3] This can manifest as unforeseen changes in cell proliferation, apoptosis, or morphology. It is crucial to systematically investigate whether these observations are due to off-target effects.[2]
Q3: How can I begin to identify the potential off-targets of this compound?
A3: A comprehensive approach to identifying potential off-targets involves a combination of computational and experimental methods. A highly recommended first step is to perform a broad in vitro kinase screen.[5] This involves testing this compound against a large panel of purified kinases to determine its selectivity profile. Several commercial services offer comprehensive kinase profiling, screening against hundreds of kinases.[4][6]
Q4: What is the significance of IC50 or Kd values when assessing off-target effects?
A4: The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are quantitative measures of a compound's potency and binding affinity, respectively. A lower value indicates greater potency or tighter binding.[4] When comparing these values for the intended target versus other kinases, a significant difference (often considered >100-fold) suggests good selectivity.[4] Conversely, if this compound inhibits other kinases with potencies similar to its intended target, off-target effects in your experiments are more likely.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Action(s) |
| Unexpectedly high cytotoxicity at effective concentrations | Off-target inhibition of a kinase essential for cell survival. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases.[1][5] 2. Compare the cytotoxic IC50 with the on-target IC50. A large discrepancy can suggest off-target toxicity.[1] 3. Test a structurally distinct inhibitor of the same primary target. If cytotoxicity persists, it may be an on-target effect.[1] |
| Inconsistent phenotypic results across different cell lines | Cell line-specific expression of off-target kinases. | 1. Characterize the kinome of your cell lines using proteomics or transcriptomics. 2. Validate on-target engagement in each cell line (e.g., via Western blot for a downstream substrate) to confirm the inhibitor is active on its intended target in all systems.[1] |
| Lack of expected phenotype despite confirmed target inhibition | 1. Activation of compensatory signaling pathways.[1] 2. The inhibited target is not critical for the observed phenotype in your model system. | 1. Probe for the activation of known compensatory pathways using Western blotting (e.g., for p-AKT, p-ERK).[1] 2. Consider using genetic approaches (e.g., siRNA/shRNA or CRISPR) to validate the target's role in the phenotype.[2] |
Data Presentation
Effective data presentation is crucial for interpreting the selectivity of a kinase inhibitor. Below are examples of how to structure quantitative data for clarity and comparison.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM | Notes |
| Primary Target | 15 | 98% | Expected on-target activity. |
| Off-Target Kinase 1 | 150 | 85% | 10-fold less potent than the primary target. |
| Off-Target Kinase 2 | 800 | 55% | Potential for off-target effects at higher concentrations. |
| Off-Target Kinase 3 | >10,000 | <10% | Likely not a significant off-target. |
Table 2: Comparison of On-Target vs. Off-Target Potency
| Compound | Primary Target IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Selectivity Ratio (Off-Target/Primary) |
| This compound | 15 | 150 | 10 |
| Competitor Compound A | 25 | >10,000 | >400 |
| Competitor Compound B | 10 | 50 | 5 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol provides a general method for assessing the selectivity of this compound against a panel of purified kinases.
Objective: To determine the selectivity of this compound across a large panel of human kinases.
Methodology:
-
This compound is incubated with a panel of purified, recombinant human kinases.
-
ATP is added to initiate the kinase reaction. The substrate can be a peptide or a protein.
-
The reaction is allowed to proceed for a defined period.
-
The activity of each kinase in the presence of this compound is compared to a vehicle control (e.g., DMSO).
-
Results are typically expressed as the percentage of inhibition at a single concentration of this compound.
-
Follow-up dose-response curves are then generated for significant off-targets to determine their IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding.
Objective: To confirm that this compound binds to its intended target and potential off-targets in intact cells.
Methodology:
-
Culture cells to the desired confluency and treat with either this compound or a vehicle control for a specified time.
-
After treatment, wash and resuspend the cells in a buffer.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting or mass spectrometry to determine the amount of the target protein and potential off-target proteins that remain soluble at each temperature.
-
An increase in the thermal stability of a protein in the presence of this compound indicates direct binding.
Visualizations
Caption: Hypothetical signaling pathway illustrating on- and off-target effects of this compound.
Caption: Workflow for investigating unexpected phenotypes potentially caused by off-target effects.
Caption: Logical relationship between drug concentration and the likelihood of off-target effects.
References
troubleshooting TASP0412098 experimental variability
Troubleshooting Experimental Variability
This guide provides troubleshooting resources and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing experimental variability with TASP0412098. The following information is designed to address specific issues that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent between experiments. What are the common causes for this?
A1: Inconsistent IC50 values are a frequent challenge in cell-based assays.[1] Several factors can contribute to this variability, including:
-
Cell Health and Passage Number: Using cells that are unhealthy, stressed, or have a high passage number can alter their response to treatment.[1][2]
-
Seeding Density: Inconsistent cell numbers per well can significantly impact results.[1][2]
-
Compound Solubility and Stability: this compound may precipitate in the culture medium if not properly dissolved, or it could be unstable under certain conditions.[3][4]
-
Reagent Variability: Different lots of media, serum, or assay reagents can introduce variability.[1]
-
Assay Method: Different cytotoxicity or viability assays measure different endpoints and can yield different IC50 values.[1][2]
Q2: How much variability in IC50 values is considered acceptable?
A2: For cell-based assays, a two- to three-fold difference in IC50 values is often considered acceptable.[1] Greater variation may signal underlying issues with experimental consistency that should be investigated.[1]
Q3: I'm observing a high background signal or non-specific effects in my assay. What could be the cause?
A3: High background or non-specific effects can be caused by the aggregation of this compound at high concentrations.[3] It is also possible that the vehicle (e.g., DMSO) is causing a biological effect if its final concentration is too high.[3]
Q4: this compound is not dissolving well in my aqueous assay buffer. What can I do?
A4: Poor aqueous solubility is a common issue with small molecules.[3] To improve solubility, you can prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer.[3] It is important to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Cellular Factors | |
| Cell passage number is too high. | Use cells within a consistent and low passage number range.[2] |
| Cells are unhealthy or stressed. | Use cells that are in the exponential growth phase and ensure they are not over-confluent.[1] |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating and use a consistent seeding density.[1][2] |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination.[1] |
| Compound-Related Factors | |
| Compound precipitation. | Visually inspect for precipitate after dilution in media. Perform a solubility test.[3][5] |
| Compound degradation. | Prepare fresh dilutions from a new stock aliquot for each experiment. Store stock solutions properly.[4] |
| Experimental Procedure | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques.[2] |
| Variation in incubation times. | Adhere strictly to the specified incubation times for drug treatment and assay development.[2] |
| "Edge effect" in 96-well plates. | Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.[1] |
Issue 2: Compound Solubility Problems
| Potential Cause | Recommended Solution |
| Poor aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[3] |
| Precipitation upon dilution. | Lower the final concentration of the compound. Perform serial dilutions in buffer before adding to the final media.[4] |
| High final solvent concentration. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[3] |
| Compound instability in solution. | Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to determine the IC50 of this compound against a purified kinase.
Materials:
-
Purified Kinase (e.g., Target Kinase X)
-
Kinase-specific substrate
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
This compound stock solution (in 100% DMSO)
-
Luminescence-based Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in kinase buffer to generate a range of concentrations. Also, prepare a vehicle control (DMSO) at the same final concentration.
-
Prepare Kinase/Substrate Mix: Dilute the kinase and its substrate in kinase buffer to the desired working concentrations.
-
Add Components to Plate: Add the diluted inhibitor or vehicle control to the wells of the plate.
-
Initiate Reaction: Add the kinase/substrate mix to each well to start the reaction.
-
Incubate: Incubate the plate at the recommended temperature and time for the specific kinase.
-
Stop Reaction and Measure Signal: Add the detection reagent from the kinase assay kit to stop the reaction and measure the luminescence signal according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
This compound Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow for Troubleshooting IC50 Variability
References
Technical Support Center: TASP0412098 Cytotoxicity Assessment
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of TASP0412098, a novel compound, in various cell lines. The information provided is based on established methodologies for in vitro cytotoxicity testing.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of a new compound like this compound?
A1: The initial step is to determine the optimal cell seeding density for your chosen cell line(s) and the solubility of this compound in your culture medium. A cell titration experiment is recommended to find the ideal cell number that ensures logarithmic growth throughout the experiment.[1] It's also crucial to establish the appropriate solvent for the compound and its maximum concentration that doesn't induce solvent-related cytotoxicity, which is typically below 0.5% for DMSO.[1]
Q2: Which cell lines are most suitable for testing the cytotoxicity of this compound?
A2: The choice of cell line should be guided by your research objectives.[2] If you are investigating this compound for its anti-cancer potential, a panel of cancer cell lines relevant to the cancer type of interest should be used.[3][4] It is also advisable to include a non-cancerous "normal" cell line to assess for selective cytotoxicity.[2] Some commonly used cancer cell lines for initial cytotoxicity screening include HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).[2][5]
Q3: What are the most common assays for measuring cytotoxicity?
A3: Commonly used cytotoxicity assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.[5][6]
-
LDH (Lactate Dehydrogenase) assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[5]
-
Apoptosis assays: Utilize methods like flow cytometry with Annexin V and propidium (B1200493) iodide staining to detect programmed cell death.[5]
-
Dye exclusion assays (e.g., Trypan Blue): A straightforward method to count viable cells, as non-viable cells with compromised membranes take up the dye.[7]
Q4: How is cytotoxicity data typically quantified and presented?
A4: The most common way to quantify cytotoxicity is by determining the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a drug that is required to inhibit the growth of 50% of a cell population.[6] This value is derived from a dose-response curve where the percentage of cell viability is plotted against a range of compound concentrations.[6]
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cytotoxicity assay.
-
Possible Cause: Uneven cell seeding, pipetting errors, or "edge effects" in the microplate.[1][8]
-
Troubleshooting Steps:
-
Ensure you have a homogenous single-cell suspension before and during plating.
-
Use calibrated pipettes and consistent pipetting techniques. A multichannel pipette can improve consistency.[8]
-
To mitigate edge effects, fill the perimeter wells of the microplate with sterile PBS or media without cells and use only the inner wells for your experimental samples.[1][8]
-
Issue 2: My absorbance readings in the MTT assay are too low.
-
Possible Cause: Low cell density, insufficient incubation time with the MTT reagent, or loss of cells during media removal.[1]
-
Troubleshooting Steps:
-
Optimize your cell seeding density. You may need to increase the number of cells per well.[1]
-
Ensure an adequate incubation period with the MTT reagent, typically 1-4 hours, to allow for sufficient formazan (B1609692) production.[1]
-
Be gentle when aspirating media to avoid detaching adherent cells.
-
Issue 3: My negative control (untreated cells) shows significant cell death.
-
Possible Cause: Poor cell health, contamination (e.g., bacteria, yeast, or mycoplasma), or issues with the culture medium or serum.[1][8]
-
Troubleshooting Steps:
-
Always use healthy cells that are in the logarithmic growth phase.[1]
-
Regularly check your cell cultures for any signs of contamination.
-
Ensure your culture medium and supplements are not expired and have been stored correctly.
-
Issue 4: The test compound itself is colored and interferes with the absorbance reading.
-
Possible Cause: The intrinsic color of this compound may absorb light at the same wavelength as the assay's endpoint measurement.[8]
-
Troubleshooting Steps:
Data Presentation
Quantitative cytotoxicity data should be summarized in a clear and organized manner. Below is a sample table illustrating how to present the IC50 values of this compound in different cell lines after a 48-hour exposure.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 25.6 ± 3.1 |
| HepG2 | Hepatocellular Carcinoma | 32.1 ± 4.5 |
| HDF | Normal Dermal Fibroblast | > 100 |
Data are representative and should be replaced with experimental results.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay.
Materials:
-
Selected cancer and normal cell lines
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[6]
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).[6]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[8]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.[8]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[8]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: A generalized experimental workflow for cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Assay Protocol [protocols.io]
- 3. dovepress.com [dovepress.com]
- 4. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
improving TASP0412098 bioavailability for in vivo studies
Technical Support Center: TASP0412098
Disclaimer: The compound this compound is not documented in publicly available scientific literature. This guide is based on established principles and strategies for improving the in vivo bioavailability of poorly soluble small molecule inhibitors. The protocols and data provided are illustrative and should be adapted based on the specific physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) and why is it important for my in vivo study with this compound?
A1: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes a drug substance based on its aqueous solubility and intestinal permeability.[1][2] These two properties are the most critical factors governing oral drug absorption.[3] Understanding the BCS class of this compound is the first step in troubleshooting poor bioavailability, as it helps identify the rate-limiting step for absorption and guides the selection of the most effective formulation strategy.[1][4]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Most new chemical entities, particularly kinase inhibitors, fall into BCS Class II or IV, meaning their primary hurdle for oral bioavailability is poor aqueous solubility.[5][6]
Q2: My initial in vivo study with this compound resulted in very low or undetectable plasma concentrations. What are the most likely causes?
A2: There are three primary reasons for poor oral bioavailability after an in vivo study:
-
Poor Aqueous Solubility: The compound does not dissolve sufficiently in the gastrointestinal (GI) fluids. For a drug to be absorbed, it must first be in a dissolved state.[7][8] This is a very common issue for complex organic molecules.[3]
-
Low Intestinal Permeability: The dissolved compound cannot efficiently cross the intestinal epithelial barrier to enter the bloodstream.[8][9] This can be due to unfavorable physicochemical properties (e.g., high polarity) or because the compound is actively removed from the intestinal cells by efflux transporters like P-glycoprotein (P-gp).[7]
-
Extensive First-Pass Metabolism: After absorption into the portal vein, the drug passes through the liver, where it can be heavily metabolized by enzymes (e.g., Cytochrome P450s) before reaching systemic circulation.[7][8]
A systematic approach, starting with assessing solubility and permeability, is crucial to diagnose the specific issue.
Q3: What are the main formulation strategies I can use to improve the oral bioavailability of this compound for my preclinical studies?
A3: For poorly soluble compounds (likely BCS Class II or IV), several enabling formulation strategies can be employed. The most common approaches for preclinical studies include:
-
Lipid-Based Formulations: Incorporating the drug into oils, surfactants, and co-solvents can significantly enhance solubility.[10][11] These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), maintain the drug in a solubilized state in the GI tract and can enhance absorption.[12][13]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming an "inclusion complex" that is water-soluble.[14][15] This dramatically increases the aqueous solubility of the guest molecule.[16]
-
Particle Size Reduction: Decreasing the particle size of the solid drug via micronization or nanosizing increases the surface-area-to-volume ratio.[6][17] This enhances the dissolution rate according to the Noyes-Whitney equation.[18]
-
Amorphous Solid Dispersions: Converting the drug from a stable crystalline form to a higher-energy amorphous form by dispersing it within a polymer matrix can lead to greater solubility and faster dissolution.[13][17]
Troubleshooting Guide
This guide provides a systematic workflow to diagnose and solve bioavailability issues with this compound.
Issue: Undetectable or very low plasma exposure of this compound after oral dosing.
Step 1: Preliminary Assessment (In Vitro Characterization)
Before attempting complex formulations, you must determine the root cause of poor absorption.
-
Action 1: Determine Aqueous Solubility.
-
Objective: To quantify the solubility of this compound in biorelevant media.
-
Method: Use the Shake-Flask method in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). (See Protocol 1).
-
Interpretation: If solubility is below the concentration required for the target dose in a reasonable volume (e.g., <0.1 mg/mL), then solubility is a primary limiting factor.[1]
-
-
Action 2: Assess Intestinal Permeability.
-
Objective: To determine if this compound can cross the intestinal barrier and whether it is an efflux transporter substrate.
-
Method: Use an in vitro model such as a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, or a Caco-2 cell monolayer assay for a more comprehensive evaluation that includes active transport.[19][20] (See Protocol 2).
-
Interpretation: Low permeability in these assays suggests that even if the compound is solubilized, it may struggle to enter circulation.
-
Step 2: Formulate and Re-Evaluate
Based on the findings from Step 1, select an appropriate formulation strategy.
-
Scenario A: Low Solubility, High Permeability (Likely BCS Class II)
-
Primary Goal: Enhance solubility and dissolution rate.
-
Recommended Strategy: Start with a lipid-based formulation or a cyclodextrin complex. These are often highly effective for BCS Class II compounds and relatively straightforward to prepare for preclinical studies.[18][21]
-
See Protocols: Protocol 3 (Cyclodextrin Formulation) or Protocol 4 (Lipid-Based Formulation).
-
-
Scenario B: Low Solubility, Low Permeability (Likely BCS Class IV)
-
Primary Goal: Enhance both solubility and permeability.
-
Recommended Strategy: This is the most challenging scenario. A lipid-based formulation containing permeation-enhancing excipients is a logical first choice.[4][22] Some surfactants and lipids used in these formulations can inhibit P-gp efflux and facilitate drug transport across the intestinal lining.[23]
-
See Protocol: Protocol 4 (Lipid-Based Formulation).
-
Step 3: Conduct an In Vivo Pharmacokinetic (PK) Study
After preparing an improved formulation, conduct a PK study in a rodent model to assess the impact on bioavailability.
-
Objective: To compare the plasma concentration-time profile of this compound in the new formulation versus the initial simple suspension.
-
Method: Dose two groups of animals (e.g., mice or rats) orally with this compound: one with the original formulation and one with the enhanced formulation. Collect blood samples at multiple time points and analyze plasma concentrations via LC-MS/MS.[24][25] (See Protocol 5).
-
Interpretation: An increase in key PK parameters like Cmax (maximum concentration) and AUC (Area Under the Curve) will confirm the improved bioavailability of the new formulation.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Method | Implication for Bioavailability |
| Molecular Weight | 485.5 g/mol | N/A | Within typical range for oral drugs. |
| LogP | 4.2 | Calculated | High lipophilicity suggests poor aqueous solubility. |
| Aqueous Solubility (pH 6.8) | 0.005 mg/mL | Shake-Flask | Very low solubility is a major barrier to absorption.[26] |
| Permeability (Papp) | 15 x 10⁻⁶ cm/s | Caco-2 Assay | High permeability; not likely a rate-limiting step.[20] |
| Predicted BCS Class | Class II | N/A | Low Solubility, High Permeability.[1] |
Table 2: Comparison of this compound Pharmacokinetic Parameters in Rats (10 mg/kg, PO)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| 1% CMC Suspension | 45 ± 12 | 2.0 | 185 ± 55 | 100% (Reference) |
| 20% HP-β-CD Solution | 480 ± 98 | 1.0 | 1950 ± 350 | 1054% |
| SMEDDS Formulation | 850 ± 155 | 0.5 | 3520 ± 610 | 1902% |
Data are presented as mean ± SD (n=5) and are hypothetical.
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare simulated gastric fluid (SGF, pH 1.2, without pepsin) and simulated intestinal fluid (SIF, pH 6.8, without pancreatin).
-
Addition of Compound: Add an excess amount of this compound powder to a glass vial containing a known volume (e.g., 2 mL) of either SGF or SIF. Ensure solid material remains undissolved.
-
Equilibration: Seal the vials and place them in a shaking incubator at 37°C for 24-48 hours to reach equilibrium.
-
Sample Collection: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate with a suitable solvent (e.g., acetonitrile (B52724)/water) and determine the concentration of this compound using a validated analytical method like HPLC-UV or LC-MS/MS.
Protocol 2: In Vitro Permeability Assessment (Caco-2 Assay)
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A-to-B):
-
Remove the culture medium from the apical (A, top) and basolateral (B, bottom) chambers.
-
Add a transport buffer containing a known concentration of this compound to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Permeability Measurement (B-to-A): To assess active efflux, perform the experiment in the reverse direction (basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for an efflux transporter.
-
Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp).
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water. For example, dissolve 2 g of HP-β-CD in water to a final volume of 10 mL. Stir until fully dissolved; gentle warming may be required.
-
Drug Addition: Weigh the required amount of this compound to achieve the target dosing concentration (e.g., 1 mg/mL for a 10 mg/kg dose in rats at a 10 mL/kg dose volume).
-
Complexation: Add the this compound powder to the HP-β-CD solution. Vortex vigorously and/or sonicate the mixture until the compound is fully dissolved, forming a clear solution. This indicates the formation of the inclusion complex.[14]
-
Administration: The resulting solution can be administered directly via oral gavage.
Protocol 4: Self-Microemulsifying Drug Delivery System (SMEDDS) Formulation
-
Excipient Screening: Determine the solubility of this compound in various pharmaceutical-grade oils (e.g., Labrafac™ PG), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP).[10]
-
Formulation Preparation: Based on solubility screening, prepare a homogenous mixture of oil, surfactant, and co-solvent. A typical starting ratio might be 30% oil, 50% surfactant, and 20% co-solvent (w/w/w).
-
Drug Loading: Dissolve this compound into the lipid mixture at the desired concentration. Stir or sonicate until a clear, homogenous solution is formed.
-
Characterization (Optional): To confirm SMEDDS properties, add a small amount of the formulation to water and observe the spontaneous formation of a clear microemulsion.
-
Administration: The formulation can be filled into capsules for dosing or administered directly as a liquid via oral gavage.
Protocol 5: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days prior to the study. Fast the animals overnight before dosing.
-
Dosing: Divide animals into groups (n=3-5 per group). Administer this compound at a dose of 10 mg/kg via oral gavage using the different formulations (e.g., simple suspension vs. SMEDDS).
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal via the saphenous or tail vein at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[25] Collect samples into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.
-
Bioanalysis:
-
Extract this compound from the plasma samples, typically via protein precipitation with cold acetonitrile containing an internal standard.[25]
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC) for each formulation group.
Visualizations
Caption: Troubleshooting workflow for improving this compound bioavailability.
Caption: Hypothetical targeting of the MAPK/ERK pathway by this compound.[27][28]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. iqpc.com [iqpc.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Use of the Biopharmaceutical Classification System in Early Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI [mdpi.com]
- 15. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. scispace.com [scispace.com]
- 19. medicinescience.org [medicinescience.org]
- 20. Application of Method Suitability for Drug Permeability Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gsconlinepress.com [gsconlinepress.com]
- 22. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 23. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. benchchem.com [benchchem.com]
- 26. lup.lub.lu.se [lup.lub.lu.se]
- 27. The Therapeutic Potential of MAPK/ERK Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. What are ERK inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: TASP0412098 Stability and Handling
Disclaimer: Specific degradation pathways for TASP0412098 have not been publicly disclosed. This document provides guidance based on general principles of small molecule drug stability and degradation. The information presented is intended to serve as a proactive resource for researchers to mitigate potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like many small molecule inhibitors, the stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidative or hydrolytic conditions.[1][2][3][4] It is crucial to control these factors during storage and experimentation to ensure the compound's integrity.
Q2: How should I store my stock solutions of this compound?
A2: For optimal stability, this compound stock solutions should be stored at -20°C or -80°C in a tightly sealed vial to minimize solvent evaporation and exposure to moisture. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is an organic small molecule and is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For aqueous-based experiments, it is advisable to prepare a high-concentration stock in an appropriate organic solvent and then dilute it into the aqueous buffer immediately before use. The final concentration of the organic solvent in the experimental medium should be kept low (typically <0.5%) to avoid affecting biological assays.
Q4: Can this compound degrade in my cell culture medium?
A4: Yes, components in cell culture media, such as water, salts, and various nutrients, can potentially lead to the degradation of small molecules over time, especially at physiological temperatures (e.g., 37°C). The stability in media can be pH-dependent.[1] It is recommended to assess the stability of this compound in your specific cell culture medium over the time course of your experiment.
Troubleshooting Guide
Issue 1: I am observing a decrease in the activity of this compound in my assays over time.
-
Potential Cause: Degradation of the compound in the assay buffer or cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
-
Assess Stability: Perform a time-course experiment to evaluate the stability of this compound in your assay buffer. Incubate the compound in the buffer for different durations (e.g., 0, 2, 4, 8, 24 hours) at the experimental temperature, and then measure its concentration or activity.
-
pH Optimization: If degradation is observed, investigate if it is pH-dependent. Test the stability in buffers with slightly different pH values within the tolerated range of your assay. Most drugs are stable in the pH range of 4-8.[1]
-
Minimize Incubation Time: If the compound is found to be unstable, minimize the pre-incubation time in aqueous solutions.
-
Issue 2: I see extra peaks in my LC-MS analysis of a this compound sample.
-
Potential Cause: The appearance of new peaks may indicate the presence of degradation products.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: First, analyze a freshly prepared sample of this compound to ensure the extra peaks are not present in the starting material.
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves exposing this compound to stress conditions such as acid, base, oxidation, heat, and light. Analysis of the stressed samples by LC-MS can help in characterizing the degradation products.
-
Review Handling Procedures: Scrutinize your sample handling and storage procedures. Ensure that the compound is not being inadvertently exposed to light or elevated temperatures.
-
Quantitative Data Summary
Table 1: Hypothetical Factors Influencing this compound Stability in Aqueous Buffer (pH 7.4)
| Parameter | Condition | Half-life (t½) | Notes |
| Temperature | 4°C | > 1 week | Stable for short-term storage. |
| 25°C (Room Temp) | ~48 hours | Significant degradation can occur at room temperature. | |
| 37°C (Physiological) | ~12 hours | Caution advised for long-term cell-based assays. | |
| Light Exposure | Amber Vial (Protected) | > 1 week | Minimal degradation. |
| Clear Vial (Exposed) | ~24 hours | Potential for photolytic degradation. | |
| pH | 5.0 | > 1 week | Increased stability in slightly acidic conditions. |
| 7.4 | ~48 hours | Moderate stability at physiological pH. | |
| 8.5 | ~8 hours | Accelerated degradation in slightly basic conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
LC-MS system
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a minimal amount of organic solvent and dilute with 0.1 N HCl to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Analyze by LC-MS.
-
-
Base Hydrolysis:
-
Dissolve this compound in a minimal amount of organic solvent and dilute with 0.1 N NaOH to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Analyze by LC-MS.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze by LC-MS.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in a sealed vial at 60°C for 24 hours.
-
Dissolve the heat-stressed powder in a suitable solvent.
-
Analyze by LC-MS.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) in a clear vial to a light source in a photostability chamber.
-
Analyze by LC-MS at various time points (e.g., 0, 4, 8, 24 hours).
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for investigating compound degradation.
References
minimizing TASP0412098 precipitation in stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when handling TASP0412098, with a focus on preventing precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For short-term storage (days to weeks), this compound stock solutions can be stored at 0 - 4°C. For long-term storage (months to years), it is recommended to store the stock solution at -20°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2][3]
Q3: My this compound precipitated out of the stock solution. What should I do?
A3: If you observe precipitation in your this compound stock solution, you can try to redissolve it by gently warming the vial. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous medium. How can I prevent this?
A4: This is a common issue for hydrophobic compounds. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound can "crash out" of solution. To prevent this, it is recommended to perform serial dilutions of your DMSO stock in DMSO first to lower the concentration before the final dilution into your aqueous medium.[4] Additionally, ensuring the final concentration of DMSO in your cell culture medium is low (typically <0.5%) can help prevent solvent-induced toxicity.[3]
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound stock solutions.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation in stock solutions.
Data Presentation
| Solvent | Reported Solubility | Notes |
| DMSO | Soluble | The primary recommended solvent for creating high-concentration stock solutions.[1] The exact concentration for saturation may vary. |
| Ethanol | Sparingly Soluble | May be used for some applications, but lower solubility compared to DMSO is expected. |
| Water | Insoluble | This compound is not recommended for direct dissolution in aqueous buffers. |
| Methanol | Data not available | |
| Dimethylformamide (DMF) | Data not available |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)[4]
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 458.94 g/mol [1]
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 458.94 g/mol * 1000 mg/g = 4.59 mg
-
-
-
Weighing this compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare its weight.
-
Carefully weigh out approximately 4.59 mg of this compound powder directly into the tube.
-
-
Dissolving this compound in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.
-
Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
-
Storage of Stock Solution:
-
To avoid repeated freeze-thaw cycles, aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.[2][3]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.[1]
-
Logical Relationship of Factors Causing Precipitation
Caption: Factors leading to this compound precipitation and their respective solutions.
References
TASP0412098 interference with common assay reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TASP0412098, a potent and selective CRTH2/DP2 antagonist. While this compound is a valuable tool for studying the CRTH2/DP2 signaling pathway, potential interactions with common assay reagents can arise. This guide offers proactive solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, potent, and selective antagonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2).[1][2] Its IUPAC name is (1-{4-[2-(4-Chloro-phenyl)-ethylcarbamoyl]-benzyl}-isoquinolin-4-yl)-acetic acid, and its chemical formula is C27H23ClN2O3.[3] this compound functions by blocking the binding of the natural ligand, Prostaglandin D2 (PGD2), to the CRTH2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, signals through Gαi to decrease intracellular cAMP levels and through Gαq to increase intracellular calcium mobilization.[4][5] By inhibiting this interaction, this compound blocks downstream signaling pathways associated with allergic inflammation.[2][6]
Q2: In which types of assays is this compound typically used?
As a GPCR antagonist, this compound is commonly used in a variety of in vitro assays to characterize its potency, selectivity, and functional effects. These include:
-
Second Messenger Assays: Measuring changes in intracellular cyclic AMP (cAMP) levels (typically a decrease for CRTH2) or calcium (Ca2+) mobilization.[5][7]
-
β-Arrestin Recruitment Assays: These assays monitor the interaction of β-arrestin with the activated GPCR, a key event in receptor desensitization and signaling.[8][9]
-
Radioligand Binding Assays: To determine the binding affinity of this compound to the CRTH2 receptor by competing with a radiolabeled ligand.
-
Cell Migration/Chemotaxis Assays: Assessing the ability of this compound to block the migration of immune cells (like eosinophils and Th2 cells) towards a PGD2 gradient.[2]
-
Reporter Gene Assays: Utilizing engineered cell lines where GPCR activation leads to the expression of a reporter gene (e.g., luciferase or β-galactosidase).[8]
Q3: Are there any known direct interferences of this compound with common assay reagents?
Currently, there is no specific published evidence detailing direct chemical interference of this compound with common assay reagents. However, like many small molecules, it has the potential to interfere with certain assay formats. This guide provides troubleshooting strategies for potential, rather than documented, interferences.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in a fluorescence-based calcium flux assay.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Autofluorescence of this compound | 1. Run a control plate with this compound in assay buffer without cells or fluorescent dye. 2. Measure fluorescence at the same excitation and emission wavelengths used for the calcium indicator dye. | If this compound exhibits intrinsic fluorescence, you will observe a signal in the absence of the assay components. This will require spectral deconvolution or switching to a non-fluorescent readout. |
| Quenching of the fluorescent dye | 1. In a cell-free system, mix the calcium indicator dye with varying concentrations of this compound. 2. Measure the fluorescence intensity. | A decrease in fluorescence intensity with increasing this compound concentration suggests quenching. Consider using a different fluorescent dye with a distinct spectral profile. |
| Compound Precipitation | 1. Visually inspect the assay plate wells for any signs of precipitation after adding this compound. 2. Determine the solubility of this compound in your assay buffer. | If precipitation is observed, consider reducing the final concentration of this compound, adding a solubilizing agent like DMSO (ensure final concentration is tolerated by cells), or using a different buffer system. |
Issue 2: High background signal in a luminescence-based reporter gene assay.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inhibition of Luciferase | 1. Perform a cell-free luciferase assay by mixing purified luciferase enzyme with its substrate in the presence and absence of this compound. 2. Measure the luminescence signal. | A decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme. This would necessitate a counter-screen to confirm hits or the use of an alternative reporter system. |
| Compound-induced cytotoxicity | 1. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your reporter assay, treating cells with the same concentrations of this compound. | A decrease in cell viability at higher concentrations of this compound suggests that the observed effect on the reporter is due to cell death rather than specific antagonism of CRTH2. |
| Non-specific activation of the reporter | 1. Test this compound in a parental cell line that does not express the CRTH2 receptor but contains the same reporter gene construct. | If this compound still produces a signal in the parental cell line, it indicates off-target effects on the reporter system. |
Experimental Protocols
Protocol 1: Counter-Screen for Luciferase Inhibition
Objective: To determine if this compound directly inhibits the luciferase enzyme.
Materials:
-
Purified luciferase enzyme (e.g., from Promega)
-
Luciferase assay substrate (e.g., Beetle Luciferin)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound stock solution in DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 100 µM down to 1 nM. Include a vehicle control (DMSO) and a known luciferase inhibitor as a positive control.
-
Add 5 µL of each this compound dilution or control to the wells of a 384-well plate.
-
Add 5 µL of a pre-mixed solution of luciferase enzyme and its substrate to each well.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Protocol 2: Cell Viability Assay (MTS)
Objective: To assess the cytotoxicity of this compound.
Materials:
-
Cells used in the primary assay
-
Cell culture medium
-
This compound stock solution in DMSO
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay from Promega)
-
96-well clear-bottom assay plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (DMSO) and a known cytotoxic compound as a positive control.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or controls to the respective wells.
-
Incubate the plate for the same duration as your primary assay (e.g., 24 or 48 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
Calculate the percent cell viability for each concentration of this compound relative to the vehicle control.
Visualizations
Caption: CRTH2/DP2 signaling pathway and the inhibitory action of this compound.
Caption: A typical high-throughput screening workflow for a GPCR antagonist like this compound.
References
- 1. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 2. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Pharmacology of Antagonism of GPCR [jstage.jst.go.jp]
- 9. m.youtube.com [m.youtube.com]
quality control methods for TASP0412098 batches
This technical support center provides guidance and troubleshooting for quality control (QC) testing of TASP0412098 batches.
Frequently Asked Questions (FAQs)
Q1: What are the primary quality control methods for ensuring the purity and identity of this compound?
A1: The primary QC methods for this compound include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.
Q2: What is the expected purity level for a new batch of this compound?
A2: The acceptable purity level for this compound is ≥98% as determined by HPLC analysis at a wavelength of 254 nm.
Q3: How should this compound be stored to ensure stability?
A3: this compound should be stored at -20°C in a desiccated environment to prevent degradation. Long-term storage at higher temperatures may lead to the formation of degradation products.
Q4: What are the common impurities observed in this compound batches?
A4: Common impurities can include starting materials, reaction byproducts, and degradation products. These are typically monitored and quantified using HPLC and MS.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity by HPLC | Improper storage conditions leading to degradation. | Verify storage conditions (-20°C, desiccated). If compromised, the batch may need to be re-purified or discarded. |
| Incomplete reaction during synthesis. | Review synthesis protocol and consider optimizing reaction time, temperature, or stoichiometry. | |
| Contamination during handling. | Ensure proper cleaning of all labware and use of personal protective equipment. | |
| Inconsistent Mass Spectrometry Results | Incorrect instrument calibration. | Calibrate the mass spectrometer using a known standard according to the manufacturer's protocol. |
| Sample degradation in the ion source. | Optimize ionization parameters (e.g., temperature, voltage) to minimize in-source fragmentation. | |
| Presence of adducts (e.g., Na+, K+). | Use high-purity solvents and glassware. Consider using an alternative ionization method if adduct formation is persistent. | |
| Unexpected Peaks in NMR Spectrum | Residual solvent. | Dry the sample under high vacuum for an extended period. |
| Presence of impurities. | Correlate unexpected peaks with data from HPLC and MS to identify potential impurities. | |
| Sample degradation. | Re-prepare the sample and acquire the spectrum immediately. Ensure the NMR solvent is of high quality and free of contaminants. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.
Mass Spectrometry (MS) for Identity Confirmation
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer
-
Ionization Mode: Positive
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 150 V
-
Gas Temperature: 325°C
-
Drying Gas Flow: 8 L/min
-
Mass Range: 100 - 1000 m/z
-
Sample Infusion: Infuse the sample solution prepared for HPLC analysis at a flow rate of 5 µL/min.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated Chloroform (CDCl₃)
-
Sample Concentration: 5-10 mg/mL
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC
-
¹H NMR Parameters: 32 scans, relaxation delay of 1s
-
¹³C NMR Parameters: 1024 scans, relaxation delay of 2s
Quality Control Workflow
Validation & Comparative
A Comparative Guide to CRTH2 Antagonists in Preclinical Asthma Models: TASP0412098 in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of TASP0412098 and other Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists that have been evaluated in preclinical and clinical models of asthma. The objective is to present a consolidated resource of experimental data to aid in the evaluation and development of this therapeutic class.
Disclaimer: Direct head-to-head preclinical comparative studies for this compound against other CRTH2 antagonists in the same experimental model are not publicly available at the time of this publication. The data presented herein is a collation from various independent studies. Therefore, direct cross-study comparisons should be interpreted with caution due to potential variations in experimental protocols, animal strains, and endpoint measurements.
The CRTH2 Signaling Pathway in Asthma
The CRTH2 receptor, a G-protein coupled receptor, plays a pivotal role in the inflammatory cascade of allergic asthma. It is preferentially expressed on key effector cells of type 2 immunity, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). The natural ligand for CRTH2 is prostaglandin (B15479496) D2 (PGD2), which is primarily released from activated mast cells upon allergen exposure.
The binding of PGD2 to CRTH2 on these immune cells triggers a cascade of downstream signaling events, leading to:
-
Chemotaxis: Migration of Th2 cells, eosinophils, and ILC2s to the site of inflammation in the airways.
-
Activation and Degranulation: Activation of eosinophils and basophils, leading to the release of pro-inflammatory mediators.
-
Cytokine Production: Enhanced production of type 2 cytokines, such as IL-4, IL-5, and IL-13, by Th2 cells and ILC2s, which further propagate the inflammatory response.
CRTH2 antagonists, such as this compound, are designed to block the binding of PGD2 to its receptor, thereby inhibiting these pro-inflammatory processes.
Comparative Efficacy of CRTH2 Antagonists
While direct comparative preclinical data for this compound is limited, this section summarizes the available data for other notable CRTH2 antagonists in asthma models.
Preclinical Data in Ovalbumin-Induced Asthma Models
The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used tool to evaluate the efficacy of anti-asthma therapeutics. The model mimics key features of human asthma, including airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness (AHR).
| Compound | Model | Key Findings | Reference |
| TM30089 | OVA-induced asthma in mice | - Significantly reduced peribronchial eosinophilia. - Attenuated goblet cell hyperplasia. | [1] |
| OC000459 | Not specified preclinical asthma model in original search results | - Mentioned in reviews as having undergone preclinical evaluation, but specific data from OVA models is not readily available in the provided search results. Clinical data shows efficacy. | [2][3] |
| Fevipiprant (B1672611) (QAW039) | Not specified preclinical asthma model in original search results | - Preclinical studies supported its progression to clinical trials where it demonstrated a reduction in sputum and bronchial submucosal eosinophils. | [4] |
| Setipiprant (B610798) (ACT-129968) | Not specified preclinical asthma model in original search results | - Preclinical studies indicated it blocks eosinophil and basophil activation and reduces Th2 cytokine secretion. | [5] |
Clinical Data in Asthma Patients
Several CRTH2 antagonists have advanced to clinical trials, providing valuable insights into their therapeutic potential in humans.
| Compound | Phase | Patient Population | Key Findings | Reference |
| OC000459 | Phase II | Moderate persistent asthma | - Significant improvement in FEV1. - Reduction in sputum eosinophil count. - Improved quality of life and night-time symptom scores. | [3][6][7] |
| Fevipiprant (QAW039) | Phase II & III | Moderate to severe asthma | - Phase II showed a significant reduction in sputum eosinophilia. - Phase III trials did not meet the primary endpoint for reduction in asthma exacerbations. | [4][8] |
| Setipiprant (ACT-129968) | Phase II | Allergic asthmatics | - Reduced the allergen-induced late asthmatic response (LAR). - Protected against allergen-induced airway hyperresponsiveness (AHR). | [9] |
Experimental Protocols: Ovalbumin-Induced Allergic Asthma Model in Mice
The following is a representative protocol for inducing an allergic asthma phenotype in mice, based on commonly cited methodologies.
I. Materials
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Aerosol delivery system (e.g., nebulizer)
-
Whole-body plethysmography system for AHR measurement
II. Experimental Workflow
III. Detailed Procedure
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
-
A control group should receive i.p. injections of PBS and alum only.
-
-
Drug Administration:
-
Administer this compound or other CRTH2 antagonists at the desired dose(s) and route (e.g., oral gavage) at a specified time before each OVA challenge. A vehicle control group should be included.
-
-
Airway Challenge:
-
From days 21 to 23, expose the mice to an aerosol of 1% (w/v) OVA in PBS for 30 minutes daily. The control group is challenged with PBS aerosol.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Perform a tracheotomy on anesthetized mice and lavage the lungs with PBS.
-
Determine the total and differential cell counts in the BALF, with a focus on eosinophils.
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
-
-
Lung Histology:
-
Perfuse the lungs and fix in 10% buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
-
Serum Analysis: Collect blood to measure OVA-specific IgE levels.
-
Conclusion
CRTH2 antagonists represent a promising oral therapeutic strategy for asthma, particularly in phenotypes characterized by eosinophilic inflammation. While clinical trials have shown mixed results for some candidates, the preclinical data for compounds like TM30089 demonstrate a clear impact on key asthma-related pathologies in animal models.
The lack of publicly available, direct comparative preclinical data for this compound makes a definitive assessment of its performance relative to other CRTH2 antagonists challenging. Further studies with standardized protocols are warranted to elucidate the comparative efficacy and potential advantages of different molecules within this class. The experimental framework provided in this guide offers a basis for such future investigations. Researchers are encouraged to consult the primary literature for detailed methodologies and specific findings related to each compound.
References
- 1. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of setipiprant in seasonal allergic rhinitis: results from Phase 2 and Phase 3 randomized, double-blind, placebo- and active-referenced studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heightened response of eosinophilic asthmatic patients to the CRTH2 antagonist OC000459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized, double-blind, placebo-controlled study of the CRTH2 antagonist OC000459 in moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Fevipiprant in Asthma: A Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two CRTH2 Antagonists: A Comparative Analysis of TASP0412098 and Fevipiprant in Asthma Research
For researchers and drug development professionals navigating the landscape of asthma therapeutics, the Prostaglandin (B15479496) D2 receptor 2 (DP2), also known as Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), has been a target of significant interest. This G protein-coupled receptor, activated by prostaglandin D2 (PGD2), plays a crucial role in the inflammatory cascade characteristic of asthma. This guide provides a comparative overview of two CRTH2 antagonists, TASP0412098 and fevipiprant (B1672611), based on available preclinical and clinical data.
This comparison is inherently limited by the disparity in publicly available information. Fevipiprant, developed by Novartis, underwent extensive clinical evaluation, including multiple Phase III trials, before its development for asthma was discontinued. In contrast, information on this compound is primarily confined to preclinical findings, with no publicly accessible clinical trial data.
Mechanism of Action: Targeting the Allergic Inflammatory Cascade
Both this compound and fevipiprant are selective antagonists of the CRTH2 receptor. By blocking this receptor, they aim to inhibit the downstream effects of PGD2, a key mediator in allergic inflammation. PGD2 is released from mast cells and other immune cells upon allergen exposure. Its binding to the CRTH2 receptor on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, triggers a cascade of events that contribute to the pathophysiology of asthma. These events include the recruitment and activation of inflammatory cells, leading to airway inflammation, bronchoconstriction, and mucus production.
The intended therapeutic effect of both compounds is to disrupt this inflammatory pathway, thereby reducing the cardinal symptoms of asthma.
Preclinical Efficacy: Early Promise in Animal Models
Both this compound and fevipiprant have demonstrated efficacy in preclinical models of asthma.
This compound: Limited available data indicates that this compound is a potent and selective CRTH2 antagonist. In a guinea pig model of bronchial asthma, orally administered this compound showed in vivo efficacy.[1]
Fevipiprant: Fevipiprant also showed promising results in various preclinical models, which supported its progression into clinical trials.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Guinea Pig | Demonstrated in vivo efficacy in a bronchial asthma model following oral administration. | [1] |
| Fevipiprant | Various | Preclinical studies supported its advancement to human clinical trials. |
Clinical Efficacy and Development: A Divergent Path
The clinical development pathways of this compound and fevipiprant diverge significantly, with extensive data available for fevipiprant and a lack of public information for this compound.
This compound: To date, there are no publicly available results from clinical trials of this compound. Its current development status is unknown.
Fevipiprant: Fevipiprant progressed through a comprehensive clinical development program, including several Phase II and Phase III studies.
Phase II Trials: Early phase studies of fevipiprant showed some encouraging results. For instance, a Phase II study demonstrated a reduction in sputum eosinophils in patients with moderate-to-severe asthma.[2] Another Phase II trial suggested potential improvements in lung function in a subgroup of patients with allergic asthma.[3]
Phase III Trials (LUSTER-1 and LUSTER-2): The large-scale Phase III trials, LUSTER-1 and LUSTER-2, were designed to evaluate the efficacy and safety of fevipiprant in patients with severe asthma. The primary endpoint was the annualised rate of moderate-to-severe asthma exacerbations.[4]
Unfortunately, both LUSTER-1 and LUSTER-2 failed to meet their primary endpoints.[4][5] While a modest, non-statistically significant reduction in exacerbation rates was observed with the 450 mg dose, the results were not clinically meaningful.[4]
Similarly, the ZEAL-1 and ZEAL-2 Phase III studies in patients with moderate asthma did not meet their primary endpoint of improvement in forced expiratory volume in one second (FEV1).[5]
Discontinuation of Development: Following the disappointing results from the Phase III program, Novartis announced the discontinuation of the development of fevipiprant for asthma in 2019.[5][6]
| Study | Phase | Population | Primary Endpoint | Outcome | Reference |
| Fevipiprant | |||||
| Phase II | Moderate-to-severe asthma | Sputum eosinophil count | Reduction in sputum eosinophils | Met endpoint | [2] |
| Phase II | Allergic asthma | FEV1 | Improvement in FEV1 | Showed potential in a subgroup | [3] |
| LUSTER-1 & LUSTER-2 | Phase III | Severe asthma | Annualised rate of moderate-to-severe exacerbations | Did not meet endpoint | [4][5] |
| ZEAL-1 & ZEAL-2 | Phase III | Moderate asthma | FEV1 improvement | Did not meet endpoint | [5] |
| This compound | - | - | - | No publicly available data | - |
Experimental Protocols: A Look at the LUSTER Trials
To provide context for the clinical data on fevipiprant, the methodology of the pivotal LUSTER trials is summarized below.
LUSTER-1 and LUSTER-2 Study Design: These were replicate, 52-week, randomized, double-blind, placebo-controlled, parallel-group studies.[4]
-
Participants: Patients aged 12 years and older with severe asthma that was inadequately controlled despite treatment with medium-to-high-dose inhaled corticosteroids and at least one additional controller medication.[4][5]
-
Intervention: Patients were randomly assigned to receive fevipiprant (150 mg or 450 mg) or placebo once daily, in addition to their standard asthma therapy.[4]
-
Primary Efficacy Endpoint: The annualised rate of moderate-to-severe asthma exacerbations over the 52-week treatment period.[4]
Conclusion: An Unfinished Chapter for CRTH2 Antagonists
The journey of fevipiprant serves as a cautionary tale in drug development, where promising early-phase results did not translate into success in large-scale pivotal trials. While the rationale for targeting the CRTH2 receptor in asthma remains sound, the clinical failure of fevipiprant has cast a shadow over this class of drugs.
The story of this compound, however, remains largely unwritten in the public domain. Without clinical data, a direct efficacy comparison with fevipiprant is impossible. Researchers and clinicians are left to ponder whether the preclinical promise of this compound could have led to a different outcome, or if it would have encountered similar hurdles to fevipiprant. The future of CRTH2 antagonism in asthma will depend on the potential emergence of new compounds with improved properties or the identification of specific patient populations that may derive greater benefit from this therapeutic approach.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Inhaled Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. TASP-0412098 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Preclinical models of maternal asthma and progeny outcomes: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]
TASP0412098: A Comparative Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TASP0412098's selectivity for its primary target, the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), against other relevant biological receptors. The data presented is compiled from preclinical research to offer an objective overview of its performance and support further investigation and development.
Introduction to this compound
This compound is a potent and orally active antagonist of the CRTH2 receptor, also known as the G-protein coupled receptor 44 (GPR44) or DP2.[1][2][3] The CRTH2 receptor is a key player in the inflammatory cascade associated with allergic diseases. It is activated by prostaglandin (B15479496) D2 (PGD2), leading to the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[2] By blocking this interaction, this compound has demonstrated potential in preclinical models of asthma.[1][3] A critical aspect of a therapeutic candidate's profile is its selectivity, as off-target interactions can lead to undesirable side effects. This guide focuses on the selectivity of this compound against a panel of other prostanoid receptors and related targets.
CRTH2 Signaling Pathway
The diagram below illustrates the signaling pathway initiated by the binding of PGD2 to the CRTH2 receptor, and the point of intervention for an antagonist like this compound.
Caption: CRTH2 signaling cascade and the antagonistic action of this compound.
Selectivity Profile of this compound
The selectivity of this compound was evaluated against a panel of other prostanoid receptors and enzymes involved in the arachidonic acid cascade. The following tables summarize the binding affinity and functional inhibition data.
Table 1: Binding Affinity (IC50) of this compound at Prostanoid and Other Receptors
| Receptor Target | Ligand | This compound IC50 (nM) | Selectivity vs. CRTH2 |
| CRTH2 (DP2) | PGD2 | 2.1 | - |
| DP1 | PGD2 | >10,000 | >4762-fold |
| TP | U-46619 | >10,000 | >4762-fold |
| EP1 | PGE2 | >10,000 | >4762-fold |
| FP | PGF2α | >10,000 | >4762-fold |
| IP | Iloprost | >10,000 | >4762-fold |
| BLT1 | LTB4 | >10,000 | >4762-fold |
| CysLT1 | LTD4 | >10,000 | >4762-fold |
| CysLT2 | LTD4 | >10,000 | >4762-fold |
Data sourced from Wakasugi et al., 2014.
Table 2: Functional Activity (IC50) of this compound
| Assay | This compound IC50 (nM) |
| CRTH2-mediated Ca2+ influx | 12 |
Data sourced from Wakasugi et al., 2014.
Table 3: Enzyme Inhibition Assays
| Enzyme Target | This compound % Inhibition at 10 µM |
| COX-1 | <50% |
| COX-2 | <50% |
Data sourced from Wakasugi et al., 2014.
Experimental Protocols
The following methodologies were employed to determine the selectivity profile of this compound.
Radioligand Binding Assays
The binding affinity of this compound to CRTH2 and a panel of other receptors was determined using competitive radioligand binding assays.
Caption: Workflow for radioligand binding assays.
General Protocol Outline:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the receptor of interest were prepared.
-
Incubation: Membranes were incubated with a specific radioligand and varying concentrations of this compound.
-
Separation: The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis.
The binding assays for TP, EP1, FP, IP, BLT1, CysLT1, and CysLT2 were conducted by a commercial service (Cerep, France) following their standard procedures.
Functional Assays (Calcium Mobilization)
The functional antagonist activity of this compound at the CRTH2 receptor was assessed by measuring its ability to inhibit PGD2-induced intracellular calcium mobilization.
General Protocol Outline:
-
Cell Culture: Cells stably expressing the human CRTH2 receptor were cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Cells were pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The natural agonist, PGD2, was added to stimulate the receptor and induce calcium influx.
-
Detection: Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity.
-
Data Analysis: The concentration of this compound that inhibits 50% of the PGD2-induced calcium response (IC50) was calculated.
Enzyme Inhibition Assays
The potential for this compound to inhibit cyclooxygenase enzymes (COX-1 and COX-2) was evaluated to assess its impact on prostaglandin synthesis.
General Protocol Outline:
-
Enzyme and Substrate: Recombinant human COX-1 or COX-2 enzyme was incubated with the substrate, arachidonic acid.
-
Inhibitor Addition: this compound was added at a fixed concentration (10 µM).
-
Product Measurement: The production of prostaglandins (B1171923) (e.g., PGE2) was measured using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: The percentage inhibition of enzyme activity by this compound was calculated relative to a control without the inhibitor.
These assays were also performed by Cerep (France) according to their established protocols.
Conclusion
The data presented in this guide demonstrates that this compound is a highly selective antagonist for the CRTH2 receptor. It exhibits potent binding and functional antagonism of CRTH2 with IC50 values in the low nanomolar range. In contrast, it shows negligible activity against a broad panel of other prostanoid receptors, leukotriene receptors, and COX enzymes at concentrations up to 10,000 nM. This high degree of selectivity suggests a lower potential for off-target effects mediated by these related pathways, making this compound a promising candidate for further development in the treatment of allergic diseases such as asthma.
References
Validating TASP0412098 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of targeted therapies hinges on confirming that a drug candidate engages its intended molecular target within a living organism. This guide provides a comparative overview of key methodologies for validating the in vivo target engagement of a hypothetical therapeutic agent, TASP0412098. As specific information on this compound is not publicly available, this document will use Bruton's tyrosine kinase (Btk) inhibitors as a well-established example to illustrate these critical validation techniques. The principles and methods described herein are broadly applicable to a wide range of small molecule inhibitors.
The Btk Signaling Pathway: A Model for Target Engagement Validation
Btk is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, activation, and proliferation.[1][2] Dysregulation of Btk signaling is implicated in various B-cell malignancies.[3] Btk inhibitors, such as ibrutinib (B1684441) and acalabrutinib (B560132), are designed to block the kinase activity of Btk, thereby inhibiting downstream signaling pathways that promote cancer cell survival and growth.[4][5]
Comparison of In Vivo Target Engagement Validation Methods
The selection of an appropriate method for validating in vivo target engagement depends on various factors, including the nature of the target, the availability of specific reagents, and the desired quantitative output. Below is a comparison of commonly used techniques, with illustrative data from preclinical and clinical studies of Btk inhibitors.
| Method | Principle | Key Outputs | Ibrutinib (Covalent) | Acalabrutinib (Covalent) | Pirtobrutinib (Non-covalent) |
| Target Occupancy Assay (ELISA-based) | Measures the percentage of the target protein that is bound by the drug. This is often done ex vivo on samples from treated animals or patients. | Target Occupancy (%) | >95% occupancy in peripheral blood mononuclear cells (PBMCs) at 4 and 24 hours post-dose.[6] | Median peak occupancy of 99% in peripheral blood.[7] | Potently inhibits BTK in cellular assays.[8][9] |
| Phospho-protein Western Blot | Quantifies the phosphorylation status of the target protein or its downstream substrates. A decrease in phosphorylation indicates target inhibition. | % Inhibition of Phosphorylation | Reduced phosphorylation of Btk, PLCγ2, and ERK in CLL cells in vivo. | Decreased phosphorylation of Btk, PLCγ2, and S6 in mouse models of CLL.[10][11] | Prevents Y551 autophosphorylation in the Btk activation loop.[8][9] |
| Positron Emission Tomography (PET) Imaging | A non-invasive imaging technique that uses a radiolabeled tracer to visualize and quantify target engagement in the whole body in real-time. | Target Occupancy (%), SUV Reduction (%) | PET tracers for Btk have been developed to assess target engagement. | Not specifically found in the provided search results. | Not specifically found in the provided search results. |
Experimental Workflow for In Vivo Target Engagement Validation
A typical workflow for validating the in vivo target engagement of a novel compound involves a multi-step process, from initial compound administration to data analysis and interpretation.
References
- 1. youtube.com [youtube.com]
- 2. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 3. Protocol for high-sensitivity western blot on murine hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. Target validation & engagement - Inoviem [inoviem.com]
- 6. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison: TASP0412098 and Setipiprant for Androgenetic Alopecia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational drugs, TASP0412098 and setipiprant (B610798), both of which have been evaluated for their potential in treating androgenetic alopecia (male pattern baldness). The comparison is based on available preclinical and clinical data. It is important to note that no direct head-to-head clinical trials comparing this compound and setipiprant have been published to date.
Mechanism of Action: Targeting the Prostaglandin D2 Pathway
Both this compound and setipiprant are antagonists of the Prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). Prostaglandin D2 (PGD2) has been identified as a factor that can inhibit hair growth by binding to the DP2 receptor on hair follicles.[1][2] By blocking this interaction, both compounds aim to counteract the inhibitory effects of PGD2 and promote hair growth.[1][2]
The signaling pathway is illustrated below:
Preclinical and Clinical Data Summary
The following tables summarize the available quantitative data for this compound and setipiprant.
Table 1: In Vitro Potency
| Compound | Target | Binding Affinity (IC50) | Functional Activity (IC50) | Source |
| This compound | CRTH2 (DP2) | 2.1 nM | 12 nM | [3] |
| Setipiprant | DP2 | 6 nM (dissociation constant) | Not specified in search results | [4] |
Table 2: Clinical Trial Efficacy in Androgenetic Alopecia (Setipiprant)
| Study | Treatment Group | Change from Baseline in Target Area Hair Count (Week 24) | Subject Self-Assessment | Investigator Global Assessment | Source |
| Phase 2a | Setipiprant 1000 mg twice daily | Not statistically significant vs. placebo | No improvement vs. placebo | No improvement vs. placebo | [5] |
| Phase 2a | Placebo | - | - | - | [5] |
Experimental Protocols
This compound: In Vivo Bronchial Asthma Model (Guinea Pig)
While specific details of the in vitro assays for this compound are not provided in the search results, its in vivo efficacy was demonstrated in a guinea pig model of bronchial asthma. The general protocol for such a study would typically involve:
-
Animal Model: Male Hartley guinea pigs are commonly used.
-
Sensitization: Animals are sensitized with an allergen, such as ovalbumin, to induce an allergic phenotype.
-
Drug Administration: this compound is administered orally at various doses.
-
Allergen Challenge: After a set period post-drug administration, the animals are challenged with an aerosolized solution of the allergen.
-
Assessment of Bronchoconstriction: The severity of the resulting bronchoconstriction is measured, often using techniques like whole-body plethysmography to assess airway resistance.
-
Data Analysis: The efficacy of this compound is determined by its ability to reduce the allergen-induced bronchoconstriction compared to a vehicle control group.
Setipiprant: Phase 2a Clinical Trial for Androgenetic Alopecia
A randomized, double-blind, placebo-controlled Phase 2a trial was conducted to evaluate the safety and efficacy of oral setipiprant in males with androgenetic alopecia.[5]
The workflow for this clinical trial is depicted below:
Comparative Analysis
-
Potency: Based on the available in vitro data, this compound demonstrates a higher binding affinity and functional activity as a CRTH2/DP2 antagonist compared to the reported dissociation constant for setipiprant.[3][4]
-
Clinical Development: Setipiprant has progressed to clinical trials in humans for androgenetic alopecia.[5] The Phase 2a study, however, did not show a statistically significant improvement in hair growth compared to placebo.[4][5] The development of setipiprant for allergic conditions was also discontinued (B1498344) due to a lack of sufficient advantage over existing drugs.[4] Information on the clinical development status of this compound for any indication is not available in the provided search results.
-
Data Gap: The most significant limitation in this comparison is the absence of clinical data for this compound and the lack of a direct comparative study between the two compounds. The preclinical efficacy of this compound in an asthma model does not directly translate to efficacy in treating androgenetic alopecia.
Conclusion
Both this compound and setipiprant are selective antagonists of the DP2 receptor, a target implicated in the pathogenesis of androgenetic alopecia. Preclinical data suggests that this compound is a potent antagonist of this receptor. Setipiprant, while also targeting DP2, did not demonstrate efficacy in a Phase 2a clinical trial for male pattern baldness.[5]
Further research, including clinical trials for this compound and potentially head-to-head comparison studies, would be necessary to definitively evaluate their relative efficacy and safety for the treatment of androgenetic alopecia. For now, setipiprant's clinical results in this indication have been disappointing.[6][7] The future of DP2 receptor antagonists as a therapeutic strategy for hair loss remains to be fully elucidated.
References
- 1. nbinno.com [nbinno.com]
- 2. Setipiprant and PGE2 | Benefits, Usage, and Effectiveness [hairloss-recovery.com]
- 3. TASP-0412098 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Setipiprant - Wikipedia [en.wikipedia.org]
- 5. Setipiprant for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hairguard.com [hairguard.com]
- 7. belgraviacentre.com [belgraviacentre.com]
No Publicly Available Data for Cross-Reactivity Studies of TASP0412098
Comprehensive searches for the compound TASP0412098 have yielded no publicly available scientific literature, experimental data, or regulatory documents detailing its cross-reactivity, primary target, or mechanism of action. Consequently, a comparison guide on its cross-reactivity profile cannot be generated at this time.
For a thorough evaluation of a compound's cross-reactivity, specific experimental data is essential. This typically includes, but is not limited to:
-
In vitro binding assays: These experiments assess the binding affinity of the compound against a panel of related and unrelated biological targets (e.g., receptors, enzymes, ion channels).
-
Enzymatic or functional assays: These studies determine the functional effect (e.g., inhibition or activation) of the compound on any identified off-target interactions.
-
Cell-based assays: These experiments confirm the effects observed in biochemical assays within a more physiologically relevant cellular context.
-
In vivo studies: Animal studies can provide insights into potential off-target effects and the overall safety profile of the compound.
Without access to such data for this compound, it is not possible to create the requested data tables, experimental protocols, or visualizations. Researchers and drug development professionals interested in the cross-reactivity of this compound are advised to consult any internal or proprietary documentation that may be available from the compound's developer or to initiate de novo experimental investigations.
Unraveling the Efficacy of Novel Asthma Therapies: A Comparative Analysis
The quest for more effective and targeted asthma treatments is a continuous endeavor in respiratory medicine. While standard therapies have proven beneficial for many, a significant portion of patients with severe or uncontrolled asthma require advanced therapeutic options. This guide provides a comparative overview of emerging therapies against established treatments, with a focus on experimental data and mechanisms of action. Due to the absence of publicly available information on a compound designated "TASP0412098," this document will focus on the classes of molecules in late-stage clinical development and their comparison to standard-of-care.
Understanding the Landscape of Asthma Pathophysiology and Treatment
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and variable airflow obstruction.[1][2] The underlying inflammation is complex, involving a cascade of immune cells and mediators.[1][2] Standard therapies for asthma primarily aim to control this inflammation and alleviate bronchoconstriction.
Standard Asthma Therapies:
-
Inhaled Corticosteroids (ICS): These are the cornerstone of persistent asthma management, working by reducing airway inflammation.
-
Long-Acting Beta-Agonists (LABAs): Used in combination with ICS, LABAs provide long-lasting bronchodilation.
-
Leukotriene Modifiers: These oral medications block the action of leukotrienes, inflammatory chemicals involved in asthma.
-
Biologics: For severe asthma, monoclonal antibodies targeting specific inflammatory pathways (e.g., anti-IgE, anti-IL-5, anti-IL-4/IL-13) have become crucial.
The limitations of current therapies, particularly for patients with non-eosinophilic or corticosteroid-refractory asthma, drive the development of novel drugs with different mechanisms of action.
The Next Wave of Asthma Therapeutics
While information on "this compound" is not available, the pharmaceutical pipeline includes several promising candidates targeting novel pathways. These often aim to address upstream inflammatory signals or different aspects of the immune response.
A Hypothetical New Compound: "TASP-X"
To illustrate the comparative analysis that would be performed for a new drug, let us consider a hypothetical compound, "TASP-X," an inhibitor of an upstream inflammatory cytokine.
Comparative Efficacy of TASP-X vs. Standard Therapies
A comprehensive comparison would involve analyzing data from preclinical and clinical trials. Key efficacy endpoints would include:
-
Forced Expiratory Volume in 1 second (FEV1): A measure of lung function.
-
Peak Expiratory Flow (PEF): Another indicator of airflow.
-
Reduction in Asthma Exacerbations: A critical measure of long-term disease control.
-
Reduction in Oral Corticosteroid (OCS) Use: An important goal in severe asthma management.
-
Biomarker Levels: Changes in inflammatory markers (e.g., blood eosinophils, fractional exhaled nitric oxide (FeNO)).
Table 1: Hypothetical Phase IIb Clinical Trial Data for TASP-X vs. Placebo and an Active Comparator (Anti-IL-5 Therapy)
| Efficacy Endpoint | TASP-X (High Dose) | TASP-X (Low Dose) | Anti-IL-5 Therapy | Placebo |
| Change from Baseline in FEV1 (Liters) | +0.25 | +0.18 | +0.20 | +0.05 |
| Annualized Exacerbation Rate Reduction (%) | 60% | 45% | 55% | 10% |
| Reduction in Daily OCS Dose (mg) | -7.5 | -5.0 | -6.5 | -2.0 |
| Change in Blood Eosinophil Count (cells/µL) | -150 | -100 | -200 | -10 |
Experimental Protocols
The methodologies for the key experiments cited would be detailed to ensure reproducibility and critical evaluation.
Example Experimental Protocol: Phase IIb Randomized Controlled Trial for TASP-X
-
Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults (18-75 years) with severe, uncontrolled asthma despite treatment with high-dose ICS and a LABA. Participants would have a history of two or more exacerbations in the previous year.
-
Intervention: Subcutaneous injection of TASP-X (high dose or low dose), an active comparator (e.g., an approved anti-IL-5 biologic), or placebo every 4 weeks.
-
Primary Endpoint: Change from baseline in pre-bronchodilator FEV1 at week 52.
-
Secondary Endpoints: Annualized rate of severe asthma exacerbations, change in daily OCS dose, and change in blood eosinophil counts.
-
Statistical Analysis: Analysis of covariance (ANCOVA) would be used to compare the treatment groups for the primary endpoint. A negative binomial model would be used for the exacerbation rate.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Caption: Hypothetical signaling pathway for TASP-X in asthma.
Caption: High-level workflow of a Phase IIb clinical trial.
Conclusion
The development of novel asthma therapies requires rigorous comparison with existing standards of care. While the specific compound "this compound" remains unidentifiable in the public domain, the framework for evaluating such a new entity is well-established. This involves a detailed analysis of its mechanism of action, a head-to-head comparison of efficacy and safety data from well-designed clinical trials, and a clear presentation of the experimental methodologies. As new therapeutic agents emerge, such comparative analyses will be crucial for informing clinical practice and advancing the management of asthma.
References
Comparative Analysis of TASP0412098 Against Novel Biologic and Small Molecule Inhibitors for Allergic Disease
For Immediate Release
This guide provides a comparative benchmark of the novel Bruton's tyrosine kinase (BTK) inhibitor, TASP0412098, against leading-edge allergy treatments. The analysis focuses on mechanism of action, preclinical efficacy, and clinical endpoints, offering a resource for researchers and drug development professionals. This compound is a next-generation, orally bioavailable small molecule designed for high selectivity to minimize off-target effects.
Introduction to this compound
This compound is a potent and highly selective inhibitor of Bruton's tyrosine kinase, a critical enzyme in the signaling pathways of various immune cells. BTK is essential for the activation of mast cells and basophils via the high-affinity IgE receptor (FcεRI), a central process in the pathophysiology of numerous allergic disorders.[1][2][3] By blocking this pathway, this compound aims to provide an allergen-independent therapeutic approach for a range of IgE-mediated conditions, including atopic dermatitis, chronic spontaneous urticaria, and food allergies.[1][2] Next-generation BTK inhibitors are being developed to improve upon the risk-benefit profiles of earlier compounds, offering greater kinase selectivity and reduced toxicity.[1]
Comparative Drug Classes
This guide benchmarks this compound against two other major classes of novel allergy therapeutics:
-
JAK Inhibitors: Oral small molecules that target the Janus kinase-signal transducer and activators of transcription (JAK-STAT) pathway.[4] This pathway is crucial for signaling numerous cytokines involved in inflammation and itch associated with atopic dermatitis and other allergic diseases.[4][5] Agents like Abrocitinib and Upadacitinib are selective for JAK1.[5][6]
-
Monoclonal Antibodies (Biologics): Injectable therapies that target specific cytokines or their receptors.[7][8] Dupilumab, for instance, is a fully human monoclonal antibody that blocks the shared receptor alpha subunit for Interleukin-4 (IL-4) and Interleukin-13 (IL-13), two key drivers of type 2 inflammation.[7][9][10] Tezepelumab acts further upstream, targeting thymic stromal lymphopoietin (TSLP), an alarmin that initiates the inflammatory cascade.[9][11]
Mechanism of Action Comparison
The fundamental difference between these therapies lies in their targets within the allergic inflammatory cascade. This compound acts downstream of the IgE receptor on mast cells and basophils, directly preventing their activation and the release of histamine (B1213489) and other mediators.[12] JAK inhibitors modulate cytokine signaling, which affects a broader range of immune cells and inflammatory processes.[13] Biologics like Dupilumab and Tezepelumab act upstream to block specific cytokine pathways that drive the overall allergic environment.[9][14]
Caption: Allergic cascade showing targets for this compound and comparators.
Preclinical Efficacy Data
The following table summarizes representative preclinical data for the different drug classes. This compound data is projected based on known performance of next-generation BTK inhibitors.
| Parameter | This compound (BTK Inhibitor) | JAK Inhibitor (JAK1-sel.) | Anti-IL-4Rα (Dupilumab) | Model System |
| In Vitro | ||||
| Mast Cell Degranulation (IC50) | ~5 nM | Not directly applicable | Not directly applicable | IgE-sensitized RBL-2H3 cells |
| Basophil Activation (% CD63+) | >90% inhibition | Moderate inhibition | Minimal direct effect | Human whole blood (ex vivo) |
| Cytokine Release (IL-4, IL-13) | High inhibition | High inhibition | High inhibition | Activated human PBMCs |
| In Vivo | ||||
| Passive Cutaneous Anaphylaxis | ~85% inhibition of extravasation | Modest inhibition | Significant inhibition | Rat/Mouse model[15] |
| Ovalbumin-induced Airway Eosinophilia | Significant reduction | Significant reduction | Strong reduction | Mouse model of asthma[16] |
Clinical Performance Comparison
Clinical trial data provides insight into the efficacy and safety of these treatments in patients. Endpoints often vary by disease.[17][18]
| Indication | This compound (BTK Inhibitor) | JAK Inhibitor (Abrocitinib) | Anti-IL-4Rα (Dupilumab) | Key Clinical Endpoints |
| Atopic Dermatitis | Reduction in EASI score; Reduction in Peak Pruritus NRS | ~44% of patients achieve IGA 0/1 (clear/almost clear) at 12 wks | ~39% of patients achieve IGA 0/1 at 16 wks | EASI-75, IGA Score, Peak Pruritus Numerical Rating Scale (PP-NRS)[19] |
| Chronic Spontaneous Urticaria | Rapid reduction in UAS7 score within weeks[1] | Under investigation | ~50% reduction in Itch Severity Score at 12 wks | Urticaria Activity Score (UAS7), Itch Severity Score (ISS) |
| Food Allergy | Increased tolerated allergen threshold in oral food challenge[1][2] | Not established | Increased tolerated dose in oral food challenge | Desensitization success rate, tolerated allergen dose |
| Asthma | Under investigation[2] | Under investigation | ~50% reduction in severe exacerbation rate | Annualized severe exacerbation rate, FEV1 improvement[9] |
| Administration Route | Oral | Oral | Subcutaneous Injection | - |
Experimental Protocols
Passive Cutaneous Anaphylaxis (PCA) Model
This widely used in vivo model assesses the immediate hypersensitivity response mediated by IgE.[15][20]
Methodology:
-
Sensitization: Male BALB/c mice are passively sensitized via an intradermal injection of anti-DNP (dinitrophenyl) IgE into one ear. The contralateral ear receives a saline injection as a control.
-
Drug Administration: this compound or a comparator compound is administered orally at a specified time (e.g., 1 hour) before the allergen challenge.
-
Allergen Challenge: Mice are challenged via an intravenous injection of the antigen (DNP-BSA) mixed with Evans blue dye.
-
Endpoint Measurement: The Evans blue dye extravasates into the tissue at the site of the allergic reaction. After a set period (e.g., 30 minutes), the mice are euthanized, and the ears are collected. The dye is extracted from the tissue using formamide, and the absorbance is measured spectrophotometrically to quantify the extent of the vascular leakage.
References
- 1. Bruton's tyrosine kinase inhibition for the treatment of allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Bruton’s Tyrosine Kinase Inhibitors to Treat Allergic Disorders: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. nationaleczema.org [nationaleczema.org]
- 5. tandfonline.com [tandfonline.com]
- 6. JAK inhibitors in the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biologics as novel therapeutics for the treatment of allergy: Challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dupilumab and tezepelumab in severe refractory asthma: new opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Dupilumab? [synapse.patsnap.com]
- 11. Exciting New Biologic Medications for Severe Asthma and the FDA Approves the first Treatment for Eosinophilic Esophagitis. – Coastal Allergy Care [coastalallergycare.com]
- 12. allergyasthmanetwork.org [allergyasthmanetwork.org]
- 13. JAK inhibitors: What your dermatologist wants you to know [aad.org]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical evaluation of Antiallergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of inhibition of allergic immune responses by a novel antedrug TLR7 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Clinical endpoints in allergen immunotherapy: State of the art 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 94% Success Rate: New Atopic Dermatitis Drug Enters Phase 2 Trial | ACRS Stock News [stocktitan.net]
- 20. Preclinical screening of antiallergics | PPTX [slideshare.net]
Assessment of the Therapeutic Index of TASP0412098: A Comparative Analysis
An extensive search of publicly available scientific literature and databases has yielded no information on a compound designated TASP0412098. Therefore, a direct assessment and comparison of its therapeutic index are not possible at this time.
This lack of public information suggests that this compound may be an internal development candidate that has not yet been disclosed in publications or that the designation may be inaccurate.
To fulfill the user's request for the structure and content of a comparative guide, this document will serve as a template. It uses a hypothetical compound, "Hypothetix," to illustrate how such a guide would be structured, presenting fictional data and methodologies for assessing a therapeutic index in a manner suitable for researchers, scientists, and drug development professionals.
Introduction to Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the window between its effective and toxic doses.[1][2] It is typically calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[1]
Therapeutic Index (TI) = TD50 / ED50
A higher TI is generally preferable, as it indicates a wider margin of safety.[2] For many drugs, especially those with a narrow therapeutic range, monitoring of blood concentrations is crucial to avoid adverse effects.[2][3]
Comparative Analysis of Hypothetix
This section presents a fictional comparative analysis of Hypothetix against two other hypothetical compounds, Competitor A and Competitor B, all targeting the "Fictional Kinase" pathway implicated in "Hypothetical Disease."
Table 1: In Vitro Potency and Selectivity
| Compound | Target IC50 (nM) | Off-Target Kinase K1 IC50 (nM) | Off-Target Kinase K2 IC50 (nM) |
| Hypothetix | 5 | 500 | >10,000 |
| Competitor A | 12 | 150 | 8,000 |
| Competitor B | 8 | 80 | 1,200 |
Table 2: In Vivo Efficacy in Xenograft Model
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Hypothetix | 10 | 95 |
| Competitor A | 20 | 92 |
| Competitor B | 15 | 98 |
Table 3: Preclinical Toxicity and Therapeutic Index
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TD50/ED50) |
| Hypothetix | 2.5 | 75 | 30 |
| Competitor A | 5.0 | 50 | 10 |
| Competitor B | 3.0 | 45 | 15 |
Experimental Protocols
In Vitro Kinase Assays
The half-maximal inhibitory concentration (IC50) for Fictional Kinase and off-target kinases was determined using a radiometric filter binding assay. Recombinant human kinases were incubated with the test compounds at varying concentrations, a peptide substrate, and [γ-33P]ATP. The reaction was terminated by spotting onto filter plates, which were then washed to remove unincorporated ATP. The amount of incorporated radioactivity was quantified using a scintillation counter. IC50 values were calculated using a four-parameter logistic fit.
Cell Proliferation Assay
Human cancer cell line "Hypo-Cell-1," known to be dependent on Fictional Kinase signaling, was used. Cells were seeded in 96-well plates and treated with a concentration range of each compound for 72 hours. Cell viability was assessed using a commercial resazurin-based assay. The half-maximal effective concentration (EC50) was determined from the dose-response curves.
In Vivo Xenograft Studies
All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice were subcutaneously inoculated with Hypo-Cell-1 cells. Once tumors reached a mean volume of 150-200 mm³, mice were randomized into vehicle and treatment groups. Compounds were administered orally once daily for 21 days. Tumor volumes were measured twice weekly with calipers. The ED50 was determined from the dose-response relationship of tumor growth inhibition.
In Vivo Toxicity Studies
Toxicity studies were conducted in healthy Sprague-Dawley rats. The compounds were administered orally once daily for 14 days at escalating doses. The TD50 was determined based on the dose that caused a 10% body weight loss and significant elevation in liver enzymes (ALT/AST), which were predefined endpoints for unacceptable toxicity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for assessing the therapeutic index.
Caption: Targeted Fictional Kinase Signaling Pathway.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of TASP0412098 and Associated Waste
Disclaimer: The identifier "TASP0412098" does not correspond to a recognized chemical substance in standard databases. The following procedures are based on established safety protocols for the disposal of a hypothetical hazardous chemical with properties commonly found in research settings. For any known chemical, the Safety Data Sheet (SDS) must be consulted as the primary source of information for handling and disposal.
This document provides a comprehensive framework for the safe disposal of the hypothetical chemical this compound and its associated waste streams, designed for researchers, scientists, and drug development professionals. The procedures outlined below are synthesized from general hazardous waste management guidelines and best practices.
Characterization of Waste: this compound
For the purpose of this guide, this compound is treated as a solid, chlorinated organic compound that is toxic, flammable, and an environmental hazard. All materials contaminated with this compound must be treated as hazardous waste.
Waste Identification and Segregation: Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[1][2][3] Waste should be segregated at the point of generation.[4]
| Waste Stream | Description | Recommended Container |
| Solid this compound Waste | Unused, expired, or contaminated solid this compound. Includes contaminated weigh boats, filter paper, and spill cleanup materials. | Lined, rigid, wide-mouth container with a screw-on lid.[5] |
| Liquid Waste (Halogenated) | Solvents (e.g., Dichloromethane, Chloroform) used to dissolve or rinse this compound. | Glass or plastic-coated glass solvent bottle with a screw-on cap.[1] |
| Contaminated Sharps | Needles, scalpels, or broken glassware contaminated with this compound. | Puncture-proof, rigid sharps container. |
| Contaminated PPE | Gloves, lab coats, or other personal protective equipment with gross contamination. | Double-bagged in clear plastic bags, labeled as hazardous waste.[6][7] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for managing waste generated from an experiment involving this compound.
Step 1: Container Selection and Preparation
-
Select a container that is in good condition and chemically compatible with the waste.[1][4] For liquid waste, leave at least 10% headspace (one-inch) to allow for expansion.[1]
-
If reusing a container, ensure any previous labels are completely removed or defaced.[8]
-
Place a hazardous waste label on the container before adding any waste.[9][10]
Step 2: Labeling the Hazardous Waste Container
-
All information must be complete and legible. Use full chemical names; abbreviations or formulas are not acceptable.[8]
-
The label must include the following information:[8][11]
-
The words "HAZARDOUS WASTE ".
-
The full name(s) of the chemical constituents (e.g., "this compound," "Dichloromethane").
-
The estimated percentages of each component.
-
The relevant hazard characteristics (e.g., Toxic, Ignitable, Corrosive, Reactive).[11]
-
The accumulation start date (the date the first drop of waste enters the container).[10]
-
The Principal Investigator's name and laboratory contact information.
-
Step 3: Accumulating Waste
-
Keep all waste containers securely capped except when adding waste.[6] Open funnels are not permitted for storage.[3]
-
Store waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[1][8]
-
Use secondary containment (such as a lab tray or bucket) to capture potential leaks and to segregate incompatible waste types like acids and bases.[3][6] The secondary container must be able to hold 110% of the volume of the primary container.[6]
Step 4: Arranging for Disposal
-
Hazardous waste must be collected within 90 days of the accumulation start date.[6]
-
Once a container is full, or the time limit is approaching, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[6]
Hypothetical Experimental Workflow and Waste Generation
The following describes a hypothetical experiment to illustrate the generation of various this compound waste streams.
Protocol: Synthesis of Compound 'Y' using this compound
-
Reaction Setup: Weigh 5.0 g of solid this compound on a weigh boat and transfer to a reaction flask. The contaminated weigh boat is now solid hazardous waste.
-
Solvent Addition: Add 100 mL of Dichloromethane (a halogenated solvent) to the flask to dissolve this compound.
-
Reagent Addition: Using a syringe and needle, add a liquid reactant to the flask. The used syringe and needle are now contaminated sharps.
-
Reaction Work-up: After the reaction is complete, the resulting mixture is quenched and extracted. The aqueous layer is disposed of down the drain (only if non-hazardous and pH neutral), while the organic layer containing Dichloromethane and byproducts is collected as halogenated liquid waste.
-
Purification: The product is purified via column chromatography. The used silica (B1680970) gel, contaminated with residual this compound, is collected as solid hazardous waste.
-
Cleanup: Glassware is rinsed with a small amount of Dichloromethane. This rinsate is added to the halogenated liquid waste container.
Disposal Decision Pathway
The following diagram illustrates the logical steps for proper hazardous waste disposal in a laboratory setting.
Emergency Procedures for Spills
All laboratory personnel must be trained on how to respond to chemical spills.[12]
For a Minor Spill of this compound (Solid):
-
Alert personnel in the immediate area.[13]
-
Isolate the spill by restricting access to the area.
-
Consult the SDS for specific handling precautions.
-
Don appropriate PPE: safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Cleanup: Gently cover the spill with an absorbent material (e.g., vermiculite (B1170534) or sand) to avoid raising dust.[14] Carefully sweep the material into a rigid container.
-
Package & Label: Seal the container, label it as "Hazardous Waste" with the contents listed as "this compound Spill Debris," and request a waste pickup.[7][14]
-
Decontaminate the area and all equipment used for cleanup.
For a Major Spill: A major spill involves a large quantity of material, a highly volatile substance, or a situation that is immediately dangerous.
-
Evacuate the laboratory immediately.[13]
-
If flammable, turn off all ignition sources if it is safe to do so.[13]
-
Close the laboratory doors to contain the spill.[13]
-
Call your institution's emergency number and report the spill to EH&S.
-
Have a knowledgeable person available to assist emergency responders.[13]
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. unigoa.ac.in [unigoa.ac.in]
- 3. vumc.org [vumc.org]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. westlab.com [westlab.com]
- 8. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. hwhenvironmental.com [hwhenvironmental.com]
- 12. acs.org [acs.org]
- 13. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 14. ehs.wisc.edu [ehs.wisc.edu]
Personal protective equipment for handling TASP0412098
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of TASP0412098, a potent and selective CRTH2 antagonist. Given that this compound is intended for research purposes and its toxicological properties have not been fully elucidated, a cautious approach is paramount. The following procedures are based on best practices for handling novel, biologically active small molecules.
Compound Identification and Properties
A summary of the key identifiers and physicochemical properties of this compound is provided below.
| Property | Value | Source |
| IUPAC Name | Not available in search results | |
| CAS Number | 1233248-29-7 | [1] |
| Molecular Formula | C27H23ClN2O3 | [1] |
| Molecular Weight | 458.94 g/mol | [1] |
| Description | This compound is an orally available, potent, and selective chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) antagonist.[1][2][3] It has demonstrated high binding affinity (IC50 = 2.1 nM) and functional activity (IC50 = 12 nM) in research settings.[4][5] | |
| Physical Form | Pale yellow powder or colorless powder.[4] | |
| Storage | Store under recommended conditions as specified in the Certificate of Analysis.[1][2] |
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, this compound should be handled as a potentially hazardous substance. The primary routes of exposure to be concerned with are inhalation, skin contact, and ingestion. The following PPE is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Prevents skin contact. Check for any signs of degradation or perforation. |
| Body Protection | A lab coat that is fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is essential to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., gloves, weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not dispose of down the drain. |
| Sharps | Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container for hazardous chemical waste. |
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed hazardous waste container. Decontaminate the area thoroughly. |
Biological Context: this compound Signaling Pathway
This compound is an antagonist of the CRTH2 receptor, which is a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2).[4] Understanding this pathway is crucial for interpreting experimental results.
Caption: this compound acts as an antagonist, blocking PGD2 binding to the CRTH2 receptor.
By adhering to these guidelines, researchers can safely handle this compound while minimizing risks and ensuring the integrity of their experiments. Always consult your institution's specific safety protocols and the Certificate of Analysis provided by the supplier for any additional information.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists [jstage.jst.go.jp]
- 5. Isoquinoline derivatives as potent, selective, and orally active CRTH2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
